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  • Product: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine
  • CAS: 7752-70-7

Core Science & Biosynthesis

Foundational

An Investigator's Guide to Elucidating the Mechanism of Action of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Abstract Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide focuses on a specific, yet under-characterized molecule: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine. While the broader class of pyrimidine derivatives is well-documented, the specific mechanism of action for this compound remains to be fully elucidated. This document provides a comprehensive framework for researchers and drug development professionals to investigate its biological activity and define its molecular mechanism. We will explore potential therapeutic applications based on structure-activity relationships of related compounds, propose testable hypotheses for its mechanism of action, and provide detailed experimental protocols to validate these hypotheses.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, owing to its presence in fundamental biological molecules like nucleic acids and its synthetic tractability.[4][5] This has led to the development of numerous FDA-approved drugs for a variety of indications. The diverse biological activities of pyrimidine derivatives are often attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with a wide range of biological targets.[6]

The subject of this guide, 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, possesses a unique substitution pattern that suggests several potential avenues for biological activity. The electron-withdrawing bromine atom at the 5-position, coupled with the electron-donating methoxy groups at the 2- and 4-positions and a methyl group at the 6-position, creates a distinct electronic and steric profile that could confer high affinity and selectivity for specific biological targets.

Hypothesized Mechanisms of Action

Based on the extensive literature on substituted pyrimidines, we can postulate several plausible mechanisms of action for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Inhibition of Protein Kinases

A significant number of pyrimidine-based compounds function as protein kinase inhibitors.[7] The dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets. The 2,4-disubstituted aminopyrimidine scaffold, in particular, is a common motif in many potent and selective kinase inhibitors.

Hypothesis: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine acts as an ATP-competitive inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

Disruption of Nucleotide Metabolism

Given the structural similarity of the pyrimidine core to endogenous nucleobases, another plausible mechanism is the inhibition of enzymes involved in nucleotide biosynthesis.[6] Key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are validated targets for antimicrobial and anticancer therapies.

Hypothesis: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine or its metabolites interfere with de novo nucleotide synthesis by inhibiting key enzymes like DHFR or TS.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[1][8] They can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

Hypothesis: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine possesses antibacterial or antifungal properties by targeting microbial-specific pathways.

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a multi-phased experimental plan is recommended. This approach begins with broad phenotypic screening to identify biological activity, followed by more focused target identification and validation studies.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Cellular Mechanism Validation cluster_phase4 Phase 4: In Vivo Efficacy pheno_screen Phenotypic Screening (e.g., Cancer Cell Line Panel, Microbial Growth Inhibition) target_id Target Identification (e.g., Kinase Profiling, Enzyme Inhibition Assays) pheno_screen->target_id Identified Biological Activity cell_validation Cellular Mechanism Validation (e.g., Western Blot for Pathway Modulation, Cell Cycle Analysis) target_id->cell_validation Putative Target(s) Identified in_vivo In Vivo Efficacy (e.g., Xenograft Models, Infection Models) cell_validation->in_vivo Cellular Mechanism Confirmed

Caption: A phased approach to MOA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound.

3.1.1. In Vitro Anticancer Activity (MTT Assay):

This assay assesses the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

3.1.2. Antimicrobial Susceptibility Testing:

This determines the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Compound Dilution: Perform a serial dilution of the compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Target Identification

If significant activity is observed in Phase 1, the next step is to identify the molecular target(s).

3.2.1. Kinase Profiling:

If the compound shows anticancer activity, a broad kinase panel screen can identify potential kinase targets.

Protocol:

  • Assay Platform: Utilize a commercially available kinase profiling service (e.g., radiometric, fluorescence-based, or binding assays).

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

  • Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition).

  • Follow-up: Determine the IC50 values for the most promising kinase hits.

3.2.2. Dihydrofolate Reductase (DHFR) Inhibition Assay:

This spectrophotometric assay measures the inhibition of DHFR activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing DHFR enzyme, dihydrofolate, and NADPH in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • IC50 Calculation: Determine the IC50 value for DHFR inhibition.

Phase 3: Cellular Mechanism Validation

Once a putative target is identified, its engagement and downstream effects in a cellular context must be validated.

3.3.1. Western Blotting for Signaling Pathway Modulation:

If a kinase is identified as a target, Western blotting can confirm the inhibition of its downstream signaling pathway.

western_blot_workflow cell_treatment Treat Cells with Compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blotting Workflow.

Protocol:

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's downstream substrates.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

3.3.2. Cell Cycle Analysis:

Inhibition of kinases or nucleotide metabolism often leads to cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative IC50 Values for Substituted Pyrimidine Compounds

CompoundTarget/Cell LineIC50 (µM)Reference
R547CDK20.003[7]
MacitentanEndothelin Receptor A0.0005[9]
TrimethoprimDihydrofolate ReductaseVaries by species[6]
5-FluorouracilThymidylate SynthaseVaries by cell line[6]

Conclusion

5-Bromo-2,4-dimethoxy-6-methylpyrimidine represents a promising starting point for the development of novel therapeutic agents. The in-depth technical guide provided here outlines a logical and comprehensive research plan to elucidate its mechanism of action. By following this structured approach, researchers can efficiently identify its biological activity, pinpoint its molecular target, and validate its mechanism in a cellular context, thereby paving the way for further preclinical and clinical development.

References

  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 5-BROMO-2,4-DIMETHOXY-6-METHYLPYRIMIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • Komarla Kumarachari, R., et al. (2021). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 11(7), 126-134.
  • ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.

  • MDPI. (2025). Organic Compounds with Biological Activity. Retrieved from [Link]

  • SciELO. (n.d.). Natural products as source of molecules with biological activity. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). PREDICTION OF BIOLOGICAL ACTIVITIES OF A. SQUAMOSA BIOACTIVE COMPOUNDS BY-SILICO DESIGN. Retrieved from [Link]

Sources

Exploratory

5-Bromo-2,4-dimethoxy-6-methylpyrimidine physical and chemical properties

An In-Depth Technical Guide to 5-Bromo-2,4-dimethoxy-6-methylpyrimidine: Properties, Synthesis, and Applications Abstract 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a halogenated and highly functionalized heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-2,4-dimethoxy-6-methylpyrimidine: Properties, Synthesis, and Applications

Abstract

5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a halogenated and highly functionalized heterocyclic compound. As a derivative of the pyrimidine core, a scaffold of immense importance in medicinal chemistry, this molecule serves as a versatile building block for the synthesis of more complex chemical entities.[1] Its strategic substitution pattern, featuring two reactive methoxy groups and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate for researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed spectroscopic profile, robust synthetic protocols, and an analysis of its chemical reactivity and potential applications. The information is curated for researchers, scientists, and drug development professionals to facilitate its effective use in the laboratory.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a foundational motif in the architecture of life, forming the basis for the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has inspired chemists to explore pyrimidine derivatives for therapeutic applications, leading to their integration into a wide array of approved drugs for conditions ranging from infections and cancers to neurological disorders.[1] The versatility of the pyrimidine core allows for precise, multi-vector functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets.

5-Bromo-2,4-dimethoxy-6-methylpyrimidine emerges as a particularly useful intermediate in this context. It provides a stable, pre-functionalized core where the C5-bromine atom acts as a synthetic handle for introducing molecular diversity via modern cross-coupling chemistry, a cornerstone of contemporary drug development. This guide aims to consolidate the available technical data and provide expert insights into the practical handling, synthesis, and synthetic utility of this compound.

Physicochemical and Computed Properties

The fundamental physical and chemical properties of a compound are critical for planning its use in synthesis, including selecting appropriate solvents and purification techniques. The properties of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine are summarized below.

PropertyValueSource
CAS Number 7752-70-7[2]
Molecular Formula C₇H₉BrN₂O₂[2]
Molecular Weight 233.06 g/mol [2]
Appearance White to off-white solid (Predicted)[3]
Melting Point Data not available. For reference, the related 5-Bromo-2,4-dimethoxypyrimidine melts at 62-65 °C.[4]
LogP 1.56470[2]
PSA (Polar Surface Area) 44.24 Ų[2]

Solubility Insights: Based on its structure and LogP value, the compound is expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, which are frequently used in reactions involving similar pyrimidine derivatives.[5][6]

Spectroscopic and Analytical Profile

Structural verification is paramount for ensuring the integrity of experimental results. The following sections detail the expected spectroscopic signatures for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine based on data from closely related analogs and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for the title compound are based on the well-documented spectra of 5-Bromo-2,4-dimethoxypyrimidine.[5]

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The key signals would include a singlet for the C6-methyl protons and two distinct singlets for the two non-equivalent methoxy groups at the C2 and C4 positions. The integration of these peaks (3H, 3H, 3H) would confirm the presence of these groups.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Based on the analog 5-Bromo-2,4-dimethoxypyrimidine, the C2, C4, and C6 carbons attached to heteroatoms will be the most downfield.[5] The C5 carbon, directly bonded to bromine, will also be significantly shifted, while the three methyl carbons (one from the pyrimidine ring, two from the methoxy groups) will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+ and M+2 pattern with nearly equal intensity at m/z 232 and 234 would be the definitive signature of a mono-brominated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine would be expected to display several characteristic absorption bands:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and methoxy groups.[5]

  • ~1580-1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine aromatic ring.[5]

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching from the methoxy groups.[5]

  • ~1050 cm⁻¹: Symmetric C-O-C stretching.

  • Below 700 cm⁻¹: C-Br stretching vibration.[5]

Protocol: General Method for Spectroscopic Analysis
  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] Tetramethylsilane (TMS) can be used as an internal standard.

  • Sample Preparation (MS): Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

  • Instrumentation: Record spectra on standard NMR (e.g., 400 MHz), GC-MS, or FTIR spectrometers.

  • Data Analysis: Process the raw data to identify chemical shifts (δ), coupling constants (J), m/z values, and vibrational frequencies (cm⁻¹), comparing them against predicted values and reference data to confirm the structure and purity.

Synthesis and Reactivity

Recommended Synthetic Pathway

A robust and scalable synthesis of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine can be achieved from the commercially available starting material, 6-methyluracil. This pathway involves two key transformations: a chlorination/bromination step followed by a nucleophilic substitution with methoxide.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Methoxylation start 6-Methyluracil reagent1 POCl₃, Br₂ start->reagent1 intermediate 5-Bromo-2,4-dichloro-6-methylpyrimidine reagent1->intermediate reagent2 Sodium Methoxide (NaOMe) in Methanol (MeOH) intermediate->reagent2 final_product 5-Bromo-2,4-dimethoxy-6-methylpyrimidine reagent2->final_product

Caption: A two-step synthesis of the title compound from 6-methyluracil.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine [8]

  • Rationale: This step converts the hydroxyl groups of the uracil tautomer into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation. Bromine is added to halogenate the electron-rich C5 position.

  • To a flask charged with 6-methyluracil, slowly add phosphorus oxychloride (POCl₃) at 0 °C.

  • Carefully add bromine (Br₂) dropwise to the mixture, maintaining a low temperature.

  • After the addition is complete, heat the reaction mixture under reflux for several hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2,4-dichloro-6-methylpyrimidine.

Step 2: Synthesis of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine [6]

  • Rationale: This is a classic nucleophilic aromatic substitution (SₙAr) reaction. The highly nucleophilic sodium methoxide displaces the chloride ions at the C2 and C4 positions. The reaction is typically run in methanol as the solvent.

  • Dissolve the 5-Bromo-2,4-dichloro-6-methylpyrimidine intermediate in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide in methanol (at least 2.2 equivalents) at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • If necessary, purify the final compound by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine lies in the reactivity of its C5-bromo substituent. This position is an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity_Profile cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions target 5-Bromo-2,4-dimethoxy-6-methylpyrimidine suzuki Suzuki Coupling + R-B(OH)₂ target->suzuki sonogashira Sonogashira Coupling + R-C≡CH target->sonogashira buchwald Buchwald-Hartwig Amination + R₂NH target->buchwald product_aryl C5-Aryl Pyrimidine suzuki->product_aryl product_alkynyl C5-Alkynyl Pyrimidine sonogashira->product_alkynyl product_amino C5-Amino Pyrimidine buchwald->product_amino

Caption: Key cross-coupling reactions utilizing the C5-bromo position.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) provides a powerful method to construct biaryl structures, which are prevalent in pharmaceuticals.[9]

  • Sonogashira Coupling: Coupling with a terminal alkyne introduces a linear, rigid alkynyl moiety, a valuable linker or pharmacophore in drug design.[9]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide range of primary or secondary amines at the C5 position.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[11]

  • Stability: The compound is expected to be stable under recommended storage conditions.

Applications in Research and Drug Development

The true value of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is realized in its role as an intermediate in a broader discovery workflow. Its pre-installed methoxy and methyl groups can serve to modulate properties like solubility, metabolic stability, or target engagement, while the C5-bromo position acts as the gateway for library synthesis.

Drug_Discovery_Workflow start Building Block (Title Compound) synthesis Parallel Synthesis (e.g., Suzuki Coupling) start->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Caption: Role of the building block in a typical drug discovery workflow.

Pyrimidine derivatives are known to be active against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[12][13] By using this building block, medicinal chemists can rapidly generate a diverse library of novel compounds for screening against these targets, accelerating the identification of new therapeutic leads.

Conclusion

5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure features multiple points for chemical modification, most notably the C5-bromine atom, which is primed for versatile palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its physical and spectroscopic properties, a reliable synthetic route, and a clear rationale for its application in research. By leveraging this knowledge, scientists can effectively integrate this powerful building block into their synthetic strategies to explore new chemical space and advance the frontiers of drug discovery.

References

  • Vertex AI Search. 5-BROMO-2,4-DIMETHOXY-6-METHYLPYRIMIDINE — Chemical Substance Information.
  • MilliporeSigma. 5-Bromo-2,4-dimethoxypyrimidine 97 56686-16-9.
  • Guidechem. 5-bromo-2,4-dimethoxy-6-methylpyrimidine 7752-70-7.
  • Lab Pro Inc. 5-Bromo-2,4-dimethoxypyrimidine, 5G - B1920-5G.
  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • ECHEMI. 5-broMo-2,4-diMethyl-pyriMidine SDS, 69696-37-3 Safety Data Sheets.
  • ChemicalBook. 5-broMo-2,4-diMethyl-pyriMidine - Safety Data Sheet.
  • Benchchem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • Benchchem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Benchchem. A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • ChemicalBook. 5-Bromo-2,4-dichloro-6-methylpyrimidine synthesis.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

Sources

Exploratory

Thermodynamic stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a self-validating system for stability assessment, integrating both predictive computational modeling and rigorous experimental verification. We will explore the causal relationships behind experimental choices and ground our protocols in authoritative scientific principles.

Introduction: The Imperative of Stability in Pyrimidine Scaffolds

Pyrimidines are a class of heterocyclic aromatic compounds integral to a multitude of biologically active molecules, including several vitamins and nucleic acids.[1] Their derivatives are widely explored in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, with its unique substitution pattern, presents a scaffold with significant synthetic and medicinal potential. The bromine atom at the C5 position offers a handle for further functionalization via cross-coupling reactions, while the methoxy and methyl groups modulate the electronic and steric properties of the ring, influencing its interaction with biological targets.

However, the very features that make this molecule synthetically attractive can also be sources of instability. The carbon-bromine bond can be susceptible to homolytic cleavage or nucleophilic attack, and the dimethoxy substitutions can influence the molecule's susceptibility to hydrolysis. Therefore, a thorough understanding of its thermodynamic stability is not an academic exercise but a critical step in its development pathway. This guide will provide the theoretical foundation and practical methodologies to establish a comprehensive stability profile for this compound.

Theoretical and Computational Evaluation of Stability

Before embarking on extensive experimental studies, computational chemistry provides powerful predictive insights into a molecule's inherent stability.[1] Density Functional Theory (DFT) is a robust method for these in-silico investigations.[2][3]

Key Computational Parameters
  • Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates a more stable molecule. While direct calculation can be complex, relative stabilities of isomers or comparison with known stable compounds can provide valuable insights.

  • Bond Dissociation Energies (BDEs): BDEs quantify the energy required to break a specific bond homolytically. For 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, the C-Br bond is of particular interest, as its cleavage is a likely initial step in thermal or photodegradation.[4] DFT calculations can provide reliable estimates of BDEs.[3][4]

  • Molecular Electrostatic Potential (MEP): MEP maps illustrate the electron density distribution around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. This can help predict potential sites of hydrolytic degradation.

Computational Workflow

A typical DFT-based workflow for assessing the stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is outlined below. The choice of functional and basis set (e.g., B3LYP/6-311+G**) is crucial for obtaining accurate results and should be benchmarked against experimental data for related compounds where available.[5]

G cluster_0 Computational Workflow for Stability Prediction mol_structure Input Molecular Structure (5-Bromo-2,4-dimethoxy-6-methylpyrimidine) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-311+G**) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy structure bde_calc Bond Dissociation Energy (BDE) Calculation (Focus on C-Br bond) geom_opt->bde_calc mep_calc Molecular Electrostatic Potential (MEP) Analysis geom_opt->mep_calc thermo_prop Thermodynamic Properties (ΔGf°, Enthalpy, Entropy) freq_calc->thermo_prop stability_profile Predicted Stability Profile & Reactive Sites thermo_prop->stability_profile bde_calc->stability_profile mep_calc->stability_profile

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

While computational methods are predictive, experimental validation is essential. A multi-pronged approach using several analytical techniques is recommended to build a robust stability profile.

Thermal Analysis

Thermal analysis techniques are fundamental for determining a compound's response to heat.[6]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and the presence of volatile components.[5]

Experimental Protocol: TGA of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can distinguish between thermal decomposition and oxidative degradation.

    • Heating Rate: A standard rate is 10 °C/min. Slower rates can provide better resolution of thermal events.

    • Temperature Range: Typically from ambient to a temperature where complete decomposition occurs (e.g., 30 °C to 600 °C).

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of decomposition.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and other phase transitions.[6]

Experimental Protocol: DSC of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program: Typically includes a heating ramp through the expected melting point, followed by a cooling and a second heating cycle to observe any changes in thermal behavior after melting.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). The peak of the endotherm corresponds to the melting point, and the area under the peak can be used to calculate the heat of fusion.

ParameterThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Principle Measures mass change with temperatureMeasures heat flow with temperature
Typical Sample Size 5-10 mg2-5 mg
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen or AirNitrogen
Key Information Decomposition temperature, volatile contentMelting point, phase transitions, purity

Table 1: Typical Experimental Parameters for Thermal Analysis.

Isothermal Microcalorimetry

For assessing long-term stability under near-ambient conditions, isothermal microcalorimetry is a highly sensitive technique that measures the minute heat flow produced by slow degradation reactions.[1][5][7][8] This method can provide reliable stability data in a fraction of the time required for traditional shelf-life studies.[7][9]

Experimental Protocol: Isothermal Microcalorimetry

  • Sample Preparation: Place a precisely weighed amount of the compound (typically 50-100 mg) into a sample ampoule.

  • Equilibration: Place the sample ampoule and a reference ampoule (often empty or containing an inert material) into the microcalorimeter at the desired constant temperature (e.g., 25 °C, 40 °C). Allow the system to equilibrate.

  • Data Acquisition: Continuously measure the heat flow from the sample over an extended period (hours to days).

  • Data Analysis: A non-zero, positive heat flow indicates an exothermic degradation process. The rate of heat production is directly proportional to the rate of degradation. This data can be used to predict long-term stability.

Forced Degradation Studies

Forced degradation (or stress testing) is used to identify potential degradation pathways and the degradation products that could form under various environmental conditions. This is a crucial step in understanding the intrinsic stability of the molecule.

This assesses the stability of the compound in the presence of water across a range of pH values. The methoxy groups on the pyrimidine ring may be susceptible to hydrolysis.

Experimental Protocol: Hydrolysis Study

  • Solution Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9).

  • Incubation: Store the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., up to 2 weeks).

  • Sampling and Analysis: At regular intervals, withdraw aliquots and analyze by a stability-indicating HPLC method (e.g., HPLC-UV) to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

This study evaluates the effect of light on the stability of the compound. The C-Br bond can be susceptible to photolytic cleavage.[10][11][12]

Experimental Protocol: Photostability Study

  • Sample Preparation: Prepare a solution of the compound (e.g., in methanol or acetonitrile) and also expose the solid material to light.

  • Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After a defined period of exposure, analyze the samples by HPLC to determine the extent of degradation.

G cluster_1 Forced Degradation Workflow start 5-Bromo-2,4-dimethoxy-6-methylpyrimidine hydrolysis Hydrolysis (Acidic, Neutral, Basic) start->hydrolysis photolysis Photolysis (UV/Vis Light) start->photolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Elevated Temperature) start->thermal analysis Analysis by Stability-Indicating HPLC-MS hydrolysis->analysis photolysis->analysis oxidation->analysis thermal->analysis degradation_profile Degradation Profile & Pathway Identification analysis->degradation_profile

Caption: Workflow for forced degradation studies.

Conclusion: Synthesizing a Comprehensive Stability Profile

The thermodynamic stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is not defined by a single parameter but by a comprehensive profile built from both theoretical predictions and robust experimental data. The computational studies provide an initial assessment of the molecule's inherent stability and potential weak points, guiding the design of experimental studies. Thermal analysis defines the compound's behavior at elevated temperatures, while isothermal microcalorimetry offers unparalleled sensitivity for predicting long-term stability under storage conditions. Finally, forced degradation studies reveal the likely degradation pathways and products, which is critical for formulation development and regulatory submissions.

By following the integrated approach outlined in this guide, researchers and drug development professionals can establish a thorough and reliable understanding of the thermodynamic stability of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, enabling informed decisions in the progression of this promising scaffold towards therapeutic applications.

References

  • BenchChem Technical Support Team. (2025). Theoretical studies on the electronic structure of pyrimidines. BenchChem.
  • Al-Hourani, B. J., Al-Awaida, W. J., & Sweis, R. F. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Advanced Journal of Chemistry-Section A, 2(S1), 117-126.
  • TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry in Pharmaceutical Science. [Link]

  • Beezer, A. E., Gaisford, S., Hills, A. K., Willson, R. J., & Mitchell, J. C. (1999). Pharmaceutical microcalorimetry: applications to long-term stability studies. International journal of pharmaceutics, 179(2), 159–165. [Link]

  • Wang, T., Li, Y., Wang, Y., Zhang, Q., & Jiang, G. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International journal of environmental research and public health, 19(18), 11674. [Link]

  • Al-Trawneh, M., & Al-Nu'airat, J. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and environmental safety, 195, 110272. [Link]

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 435-454. [Link]

  • ResearchGate. (2025). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. [Link]

  • Smollich, M., et al. (2023). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicological effects. Environmental Sciences Europe, 35(1), 1-16. [Link]

  • ECHA. (2024). Investigation report on aromatic brominated flame retardants. [Link]

  • ResearchGate. (2018). (PDF) Thermal analysis of some novel pyrimidine derivatives. [Link]

  • DocsDrive. (n.d.). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. [Link]

  • Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Organic letters, 3(19), 3063–3065. [Link]

  • Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17203. [Link]

  • World Journal of Pharmaceutical Research. (2018). Accelerated Stability Studies of Pharmaceutical Products. [Link]

  • ResearchGate. (2018). (PDF) Trends in bond dissociation energies of brominated flame retardants from density functional theory. [Link]

  • Beilstein Journals. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. J., & Sweis, R. F. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules, 19(11), 17187-17203. [Link]

  • ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... | Download Scientific Diagram. [Link]

  • ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. [Link]

  • ChemRxiv. (n.d.). Highly Accurate and Fast Prediction of MOF Free Energy Via Machine Learning. [Link]

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  • ResearchGate. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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Foundational

Strategic Utilization and Toxicity Profiling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, halogenated pyrimidines serve as foundational building blocks for the synthesis of kinase inhibitors, nucleoside analogs, and antiviral agents[1]. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated pyrimidines serve as foundational building blocks for the synthesis of kinase inhibitors, nucleoside analogs, and antiviral agents[1]. Among these, 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS: 7752-70-7) occupies a privileged position[2].

As a Senior Application Scientist, I frequently observe researchers struggling with the functionalization of uracil derivatives due to their poor solubility in organic solvents and the interfering acidity of their lactam protons. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine elegantly circumvents these issues. By masking the lactam oxygens as methoxy ethers, the molecule is locked into a fully aromatic, lipophilic state. This structural modification not only enhances solubility in anhydrous solvents like tetrahydrofuran (THF) but also enables advanced organometallic cross-coupling at the C5 position without proton-transfer quenching[3].

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, toxicological profile (MSDS), and field-proven experimental methodologies for its application in drug development.

Physicochemical Profiling & Structural Logic

Understanding the molecular architecture of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is critical for predicting its reactivity and handling requirements. The electron-withdrawing nature of the pyrimidine nitrogen atoms, combined with the inductive effect of the C5 bromine, creates a highly polarized ring system[1].

Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale / Implication
CAS Number 7752-70-7[2]Unique identifier for regulatory and procurement tracking.
Molecular Formula C7H9BrN2O2[4]Dictates the mass-to-charge ratio for mass spectrometry.
Molecular Weight 233.06 g/mol [4]Critical for stoichiometric calculations in micro-scale synthesis.
SMILES CC1=C(Br)C(OC)=NC(OC)=N1[4]Useful for computational docking and in silico toxicity prediction.
Physical State Solid (typically crystalline)Requires proper weighing enclosures to prevent aerosolization.

Mechanistic Role in Synthetic Workflows

The strategic value of this compound lies in its dual-reactivity profile. The C5-bromine acts as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi, Stille), while the C2 and C4 methoxy groups serve as robust protecting groups that can be selectively cleaved post-coupling[3].

ReactivityMap Central 5-Bromo-2,4-dimethoxy -6-methylpyrimidine C5 C5-Position (Bromine) Electrophilic Center Central->C5 Reactivity Site 1 C2C4 C2/C4-Position (Methoxy) Protecting/Leaving Groups Central->C2C4 Reactivity Site 2 Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Negishi, Stille) C5->Coupling Organometallic insertion Hydrolysis Acidic Hydrolysis (HCl / Dioxane) C2C4->Hydrolysis Deprotection Drugs Kinase Inhibitors & Antiviral Agents Coupling->Drugs Structural elaboration Uracil 6-Methyluracil Derivatives Hydrolysis->Uracil Tautomerization Uracil->Drugs Scaffold integration

Fig 1. Reactivity map and synthetic workflow of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Toxicity Profile and MSDS Data

As with all halogenated heterocycles, 5-Bromo-2,4-dimethoxy-6-methylpyrimidine must be handled with rigorous safety protocols. The electrophilic nature of the pyrimidine ring can lead to covalent interactions with nucleophilic residues (such as cysteine thiols) in epidermal proteins, triggering localized inflammatory cascades[1].

Table 2: Hazard Identification and MSDS Summary
Hazard ClassGHS CodeStatementMechanistic Toxicology
Acute Toxicity (Oral) H302[5]Harmful if swallowedSystemic absorption may interfere with endogenous pyrimidine metabolism.
Skin Corrosion/Irritation H315[4]Causes skin irritationElectrophilic binding to dermal proteins causing localized dermatitis.
Serious Eye Damage H319[4]Causes serious eye irritationRapid absorption into the aqueous humor; potential for corneal damage.
STOT (Single Exposure) H335[5]May cause respiratory irritationInhalation of crystalline dust triggers mucosal inflammation.

Mandatory Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[4].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the functionalization of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine via Negishi cross-coupling incorporates built-in validation steps. This methodology is adapted from established routes for synthesizing 5-substituted uracil derivatives[3].

Protocol: C5-Functionalization via Negishi Coupling & Subsequent Hydrolysis

Objective: To synthesize a 5-aryl-6-methyluracil derivative by leveraging the lipophilic properties of the dimethoxy-protected intermediate.

Phase 1: Halogen-Metal Exchange & Transmetalation

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.2 equiv, 1.6 M in hexanes).

    • Causality: The extreme low temperature is strictly required to prevent unwanted nucleophilic attack by the butyl anion at the C2/C4 positions[3].

  • Transmetalation: After 30 minutes, add a solution of anhydrous ZnCl₂ (1.5 equiv) in THF. Allow the mixture to warm to room temperature.

    • Validation Check: The reaction mixture should transition to a homogeneous state, indicating the successful formation of the organozinc intermediate.

Phase 2: Palladium-Catalyzed Cross-Coupling 4. Coupling: To the organozinc solution, add the desired aryl iodide (1.1 equiv) and the catalyst Pd(PPh₃)₄ (0.05 equiv). Heat the mixture to 60 °C. 5. Monitoring: Stir for 4-6 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active starting material spot confirms complete conversion[3].
  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Phase 3: Acidic Hydrolysis (Deprotection) 7. Cleavage: Dissolve the purified coupled intermediate in a mixture of THF/dioxane. Add 35% aqueous hydrochloric acid and heat to reflux[3].

  • Causality: The strong acidic conditions and heat are required to protonate the methoxy oxygens, turning them into excellent leaving groups, which are subsequently displaced by water to yield the thermodynamically stable lactam (uracil) core.
  • Final Validation: Analyze the precipitated product via LC-MS.
  • Validation Check: The mass spectrum must show the expected[M+H]⁺ peak, confirming a mass shift of -28 Da per methoxy group lost (total -56 Da from the protected precursor).

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Functionalization of Pyrimidines: A Guide to Synthesizing Novel Derivatives from 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a privileged structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a privileged structure, its presence is notable in numerous FDA-approved drugs targeting a wide range of diseases, including cancer, viral infections, and cardiovascular conditions.[1][2] The significance of the pyrimidine nucleus is rooted in its fundamental role in the building blocks of life, uracil, thymine, and cytosine, which are essential components of nucleic acids.[3] This inherent biocompatibility, coupled with the pyrimidine ring's capacity for diverse chemical modifications, makes it an attractive starting point for the design of novel bioactive molecules.[1]

5-Bromo-2,4-dimethoxy-6-methylpyrimidine stands out as a particularly versatile and valuable building block for the synthesis of new chemical entities. The bromine atom at the 5-position serves as a key handle for introducing molecular diversity through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of three pivotal transformations—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—for the derivatization of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the potential applications of the resulting substituted pyrimidines in drug discovery and development.

The Power of Palladium: Cross-Coupling Reactions on the Pyrimidine Scaffold

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and highly selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For a halogenated, electron-deficient heterocycle like 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, these reactions provide a predictable and high-yielding pathway to a diverse library of derivatives.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide.[4][5] This reaction is widely favored in medicinal chemistry for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle 5-Bromo-pyrimidine 5-Bromo-pyrimidine Oxidative_Addition Oxidative Addition 5-Bromo-pyrimidine->Oxidative_Addition Ar-B(OH)2 Ar-B(OH)2 Base Base Ar-B(OH)2->Base Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)-Complex Br-Pd(II)L2-Pyrimidine Oxidative_Addition->Pd(II)-Complex Transmetalation Transmetalation Ar-Pd(II)-Complex Ar-Pd(II)L2-Pyrimidine Transmetalation->Ar-Pd(II)-Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 5-Aryl-pyrimidine 5-Aryl-pyrimidine Reductive_Elimination->5-Aryl-pyrimidine Pd(II)-Complex->Transmetalation Ar-Pd(II)-Complex->Reductive_Elimination Base->Transmetalation Activation

Suzuki-Miyaura Catalytic Cycle

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromopyrimidines with various arylboronic acids. These conditions can be adapted for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.[4][7]

Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O80-9515-2260-85[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018~70[4]
4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O9012High[7]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl alcohol1201High[8]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine with a generic arylboronic acid. Optimization may be necessary for specific substrates.[4]

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_purify Work-up and Purification prep1 Combine Bromopyrimidine, Arylboronic Acid, Base prep2 Add Pd Catalyst prep1->prep2 prep3 Inert Atmosphere prep2->prep3 exec1 Add Degassed Solvent prep3->exec1 exec2 Heat and Stir exec1->exec2 exec3 Monitor Progress (TLC/LC-MS) exec2->exec3 purify1 Cool and Quench exec3->purify1 purify2 Extract with Organic Solvent purify1->purify2 purify3 Dry, Concentrate purify2->purify3 purify4 Column Chromatography purify3->purify4 Final Product Final Product purify4->Final Product

Experimental Workflow for Suzuki Coupling
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key pharmacophores in their own right.[6]

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper:

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the bromopyrimidine.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The C-C bond is formed, and the Pd(0) catalyst is regenerated.[6][10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)-Complex Br-Pd(II)L2-Pyrimidine Pd(0)L2->Pd(II)-Complex Oxidative Addition Alkyne-Pd-Complex Alkynyl-Pd(II)L2-Pyrimidine Pd(II)-Complex->Alkyne-Pd-Complex Transmetalation Alkyne-Pd-Complex->Pd(0)L2 Regeneration 5-Alkynyl-pyrimidine 5-Alkynyl-pyrimidine Alkyne-Pd-Complex->5-Alkynyl-pyrimidine Reductive Elimination 5-Bromo-pyrimidine 5-Bromo-pyrimidine 5-Bromo-pyrimidine->Pd(II)-Complex Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Cu(I)-Acetylide Terminal_Alkyne->Copper_Acetylide Base Cu(I)X Cu(I)X Cu(I)X->Copper_Acetylide Copper_Acetylide->Pd(II)-Complex Base Base Base->Terminal_Alkyne

Sonogashira Catalytic Cycles

The following table presents typical conditions for the Sonogashira coupling of bromopyrimidines, which are applicable to 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.[6]

Terminal Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT4~92[6]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3~82[6]
4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT4~90[6]
Trimethylsilylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT2-4High[11]

This is a general protocol for the Sonogashira coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.[6][12]

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3][13] This reaction is of great importance in drug discovery for the synthesis of anilines and other arylamines, which are common motifs in biologically active molecules.

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond of the pyrimidine.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[3][13]

Buchwald_Hartwig_Cycle 5-Bromo-pyrimidine 5-Bromo-pyrimidine Oxidative_Addition Oxidative Addition 5-Bromo-pyrimidine->Oxidative_Addition Amine (R2NH) Amine (R2NH) Amine_Coordination Amine Coordination & Deprotonation Amine (R2NH)->Amine_Coordination Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)-Complex Br-Pd(II)L2-Pyrimidine Oxidative_Addition->Pd(II)-Complex Pd(II)-Amido-Complex Amido-Pd(II)L2-Pyrimidine Amine_Coordination->Pd(II)-Amido-Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 5-Amino-pyrimidine 5-Amino-pyrimidine Reductive_Elimination->5-Amino-pyrimidine Pd(II)-Complex->Amine_Coordination Pd(II)-Amido-Complex->Reductive_Elimination Base Base Base->Amine_Coordination Base

Buchwald-Hartwig Amination Catalytic Cycle

The choice of ligand is critical in the Buchwald-Hartwig amination. The table below provides examples of conditions for the amination of aryl bromides.[14][15][16]

Amine Catalyst/Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
AnilinePd(OAc)₂ (5) / BINAP (8)Cs₂CO₃Toluene1108Good[15]
MorpholinePd₂(dba)₃ / RuPhosLHMDS1,4-Dioxane9016Good[14]
Primary AlkylaminePd₂(dba)₃ / BrettPhosLHMDS1,4-Dioxane902Good[14]
Secondary AminePd₂(dba)₃ / XantPhosCs₂CO₃Toluene110128-95[16]

This general protocol can be adapted for the amination of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.[15]

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The derivatization of the 5-position of the pyrimidine ring can profoundly impact the biological activity of the resulting molecules. The introduction of aryl, alkynyl, and amino functionalities can modulate properties such as enzyme binding, receptor affinity, and pharmacokinetic profiles. For instance, substituted pyrimidines are known to act as inhibitors of various kinases, which are critical targets in oncology.[8] Additionally, pyrimidine derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[2][14] The strategic use of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine as a starting material allows for the rapid generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a highly valuable and versatile building block for the synthesis of novel pyrimidine derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the functionalization of the 5-position of the pyrimidine ring. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this starting material, paving the way for the discovery of new and improved therapeutic agents.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Foley, C. A., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(12), 1934-1940.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1836-1854.
  • Akhtar, T., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4935.
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319.
  • SynCatMet. (n.d.). Bioactive compounds and new organic materials. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Silva, A. M. S., et al. (2025).
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

Sources

Application

Application Note: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine as a Privileged Scaffold in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction and Mechanistic Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

In modern drug discovery, the pyrimidine core is recognized as a "privileged scaffold," ubiquitous in kinase inhibitors, antiviral agents, and antineoplastic drugs. The strategic design of pyrimidine precursors is critical for enabling divergent synthesis. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS: 7752-70-7) [1] serves as an exceptionally versatile building block due to its tri-orthogonal reactivity profile.

As a Senior Application Scientist, I emphasize that the selection of this specific precursor is driven by strict causality in synthetic planning:

  • C5-Bromine (Electrophilic Hub): The bromine atom at the 5-position is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi). It allows for the rapid introduction of aryl, heteroaryl, or alkyl groups, which are critical for binding to the hinge region of kinases or the active sites of enzymes like thymidine phosphorylase [2].

  • C6-Methyl (Nucleophilic Hub via Lithiation): The methyl group at the 6-position contains acidic protons. Treatment with strong, non-nucleophilic bases (such as LDA or n -BuLi) at cryogenic temperatures generates a stabilized lateral carbanion. This allows for electrophilic trapping to extend the carbon framework at C6 [3].

  • 2,4-Dimethoxy Groups (Solubility & Protection): Unlike free uracil (which is highly polar, poorly soluble in organic solvents, and prone to N-alkylation), the 2,4-dimethoxy substitution locks the pyrimidine in a lipophilic, organic-soluble state. This drastically improves yields during transition-metal catalysis. Post-functionalization, these methoxy groups can be globally cleaved via acidic hydrolysis to reveal the bioactive pyrimidine-2,4-dione (uracil) core[2].

Physicochemical Properties & Quantitative Data

To ensure reproducible assay design and scale-up, the fundamental physicochemical properties of the precursor are summarized below.

PropertyValue / Description
Chemical Name 5-Bromo-2,4-dimethoxy-6-methylpyrimidine
CAS Registry Number 7752-70-7
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Soluble in THF, DMF, DCM, and EtOAc; Insoluble in water
Reactivity Profile Stable under standard conditions; moisture-sensitive during lithiation
Storage Conditions 2–8 °C, protect from light and ambient humidity

Divergent Synthetic Workflows

G Precursor 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine (CAS: 7752-70-7) C5_Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille/Negishi) Precursor->C5_Coupling C5-Br Reactivity C6_Lithiation Lateral Lithiation (LDA or n-BuLi, -78°C) Precursor->C6_Lithiation C6-CH3 Acidity Drug_A 5-Aryl/Alkyl Pyrimidine (Kinase Inhibitors) C5_Coupling->Drug_A Drug_B C6-Functionalized Pyrimidine (Antiviral Scaffolds) C6_Lithiation->Drug_B Deprotection Acidic Hydrolysis (HCl or TMSI) Drug_C 5,6-Disubstituted Uracils (Thymidine Phosphorylase Inhibitors) Deprotection->Drug_C Methoxy Cleavage Drug_A->Deprotection Drug_B->Deprotection

Caption: Divergent synthetic workflow of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine in drug discovery.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in each step to ensure the scientist understands why a specific reagent or condition is utilized.

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-2,4-dimethoxy-6-methylpyrimidine derivatives.

Mechanistic Insight: The electron-rich nature of the dimethoxy pyrimidine ring can slow down the oxidative addition of palladium. Therefore, a highly active catalyst system (e.g., Pd(dppf)Cl₂) and elevated temperatures are required to ensure complete conversion [3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv, 2.0 mmol) and the desired arylboronic acid (1.2 equiv, 2.4 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 6.0 mmol). Rationale: K₂CO₃ facilitates the transmetalation step by forming a reactive boronate complex.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Rationale: Water is essential for the activation of the boronic acid, while dioxane solubilizes the organic components.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-aryl pyrimidine.

Protocol B: C6-Lateral Lithiation and Electrophilic Trapping

Objective: Extend the C6-methyl group to synthesize complex aliphatic/alkenyl side chains.

Mechanistic Insight: Deprotonation of the C6-methyl group must be performed at strictly cryogenic temperatures (-78 °C) using a non-nucleophilic base (LDA). If the temperature rises prematurely, nucleophilic attack on the pyrimidine core or self-condensation may occur [3].

Step-by-Step Procedure:

  • Base Generation: In a flame-dried flask under argon, prepare a solution of freshly distilled diisopropylamine (1.2 equiv) in anhydrous THF (10 mL). Cool to -78 °C and add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve 5-bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) and add dropwise to the LDA solution at -78 °C. Stir for 45 minutes. Observation: The solution may turn deep red/orange, indicating the formation of the stabilized carbanion.

  • Electrophile Trapping: Add the chosen electrophile (e.g., an aldehyde or alkyl halide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to -20 °C.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to protonate any unreacted carbanion.

  • Extraction: Extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: Global Deprotection to 5,6-Disubstituted Uracils

Objective: Unmask the 2,4-dimethoxy groups to reveal the biologically active pyrimidine-2,4-dione (uracil) pharmacophore.

Mechanistic Insight: Methoxy groups on pyrimidines behave as vinylogous esters/amides rather than simple aliphatic ethers. They are highly susceptible to acidic hydrolysis. Concentrated HCl in a co-solvent provides the necessary protic environment to drive the thermodynamic conversion to the stable dione tautomer [2].

Step-by-Step Procedure:

  • Dissolution: Dissolve the functionalized 2,4-dimethoxypyrimidine intermediate (1.0 mmol) in a mixture of THF and 1,4-Dioxane (1:1, 10 mL).

  • Hydrolysis: Add concentrated aqueous HCl (37%, 5 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 4–6 hours. Rationale: Heat is required to overcome the activation energy for the cleavage of the highly stable aromatic C-O bonds.

  • Isolation: Cool the reaction mixture to 0 °C. The uracil derivative typically precipitates out of solution due to its high polarity and hydrogen-bonding network.

  • Filtration: Filter the precipitate, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum to afford the final drug-like uracil compound.

References

  • Nencka, R., Votruba, I., Hřebabecký, H., Jansa, P., Tloušťová, E., Horská, K., Masojídková, M., & Holý, A. (2007). Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase. Journal of Medicinal Chemistry, 50(24), 6016-6023. Retrieved March 27, 2026, from[Link]

  • Gazivoda, T., Krištafor, V., Štefanić, Z., & Raić-Malić, S. (2009). Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives. Molecules, 14(11), 4683-4696. Retrieved March 27, 2026, from[Link]

Method

Application Notes and Protocols for the Lithiation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed experimental procedures, mechanistic insights, and safety protocols for the lithiation of 5-Bromo-2,4-dimethoxy-6...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed experimental procedures, mechanistic insights, and safety protocols for the lithiation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine. As a senior application scientist, this document is structured to offer not just a set of instructions, but a thorough understanding of the chemical principles and practical considerations necessary for the successful synthesis of 5-lithiated-2,4-dimethoxy-6-methylpyrimidine, a versatile intermediate in medicinal chemistry and materials science.

Introduction: The Significance of Pyrimidine Lithiation

Substituted pyrimidines are fundamental scaffolds in a vast array of biologically active compounds, including antiviral and anticancer agents. The targeted functionalization of the pyrimidine ring is a cornerstone of modern drug discovery. Lithiation, particularly through lithium-halogen exchange, offers a powerful and regioselective method to introduce a wide range of substituents onto the pyrimidine core. The target molecule, 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, provides a unique substrate where the interplay of electronic and steric effects of the methoxy and methyl groups can be exploited for precise chemical modification at the C5 position.

This guide will detail the lithium-halogen exchange reaction on 5-Bromo-2,4-dimethoxy-6-methylpyrimidine using n-butyllithium (n-BuLi), a common and highly effective organolithium reagent. The resulting 5-lithiated pyrimidine is a potent nucleophile that can react with a variety of electrophiles to yield a diverse library of 5-substituted pyrimidine derivatives.

Mechanistic Insights: Understanding the Reaction

The primary reaction pathway for the lithiation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine with n-BuLi is a lithium-halogen exchange . This reaction is generally very fast, often proceeding rapidly even at low temperatures.[1]

Key Mechanistic Features:

  • Lithium-Halogen Exchange vs. Deprotonation: In molecules with both halogen atoms and potentially acidic protons, a competition between lithium-halogen exchange and deprotonation can exist. However, with aryl and heteroaryl bromides, lithium-bromine exchange is typically much faster than deprotonation of aromatic or methyl protons, especially at low temperatures.[2] The C-H bonds of the methyl group and the pyrimidine ring are significantly less acidic than protons that would typically be removed by n-BuLi under these conditions.

  • Directing Effects of Substituents: The two methoxy groups at the C2 and C4 positions are electron-donating groups, which activate the pyrimidine ring towards electrophilic attack but can also influence the stability of organometallic intermediates. The methyl group at C6 provides some steric hindrance. In the context of lithium-halogen exchange, the primary determinant of reactivity is the carbon-halogen bond.

  • The "Ate-Complex" Intermediate: The mechanism of lithium-halogen exchange is thought to proceed through the formation of a transient "ate-complex," where the nucleophilic butyl group of n-BuLi attacks the bromine atom.[1][3] This intermediate then collapses to form the more stable 5-lithiated pyrimidine and n-butyl bromide.

Below is a diagram illustrating the proposed reaction mechanism.

Safety First: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent , meaning it can ignite spontaneously upon contact with air.[4][5] Strict adherence to safety protocols is paramount.

  • Inert Atmosphere: All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) in oven-dried glassware.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[6]

  • Quenching: Never add water directly to n-BuLi or the reaction mixture. Quench excess n-BuLi and reactive intermediates slowly with a less reactive solvent like isopropanol before aqueous workup.

  • Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or another non-combustible absorbent material.[5]

  • Working Alone: Never work with pyrophoric reagents when you are alone in the laboratory.[6]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the lithiation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and subsequent quenching with an electrophile. The protocol is adaptable for various electrophiles.

Materials and Reagents
ReagentCAS NumberNotes
5-Bromo-2,4-dimethoxy-6-methylpyrimidine176973-51-4Ensure it is dry before use.
n-Butyllithium (in hexanes)109-72-8Typically 1.6 M or 2.5 M solution. Titrate prior to use for accuracy.
Anhydrous Tetrahydrofuran (THF)109-99-9Use freshly distilled from sodium/benzophenone or from a solvent purification system.
Electrophile (e.g., DMF, benzaldehyde, CO₂)VariesEnsure it is anhydrous.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9For quenching the reaction.
Diethyl ether or Ethyl acetate60-29-7 or 141-78-6For extraction.
Brine (saturated aqueous NaCl)7647-14-5For washing the organic phase.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9 or 7757-82-6For drying the organic phase.
Step-by-Step Lithiation and Quenching Protocol

The following diagram outlines the general experimental workflow.

G Figure 2: Experimental Workflow A 1. Setup and Inert Atmosphere (Dry glassware, Ar/N₂) B 2. Dissolve Substrate (Pyrimidine in anhydrous THF) A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add n-BuLi Dropwise (Maintain T < -70 °C) C->D E 5. Stir at -78 °C (Allow lithiation to complete) D->E F 6. Add Electrophile (Anhydrous, dropwise at -78 °C) E->F G 7. Warm to Room Temperature F->G H 8. Quench Reaction (Sat. aq. NH₄Cl) G->H I 9. Workup and Extraction H->I J 10. Purification (e.g., Column Chromatography) I->J

Detailed Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 eq). Dissolve it in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is often observed upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.

  • Electrophilic Quench:

    • For aldehydes or ketones: Add the anhydrous electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.

    • For N,N-Dimethylformamide (DMF): Add anhydrous DMF (1.5 eq) dropwise at -78 °C to form the corresponding aldehyde.

    • For Carbon Dioxide (CO₂): Quench the reaction by pouring the reaction mixture carefully over crushed dry ice. Alternatively, bubble dry CO₂ gas through the solution.

  • Warming: After the addition of the electrophile, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low or no product yield Inactive n-BuLi, wet solvent/reagents, or incomplete reaction.Titrate n-BuLi before use. Ensure all glassware and reagents are scrupulously dry. Increase reaction time or temperature slightly (e.g., to -60 °C), but be mindful of potential side reactions.
Formation of debrominated starting material Proton source in the reaction mixture (e.g., moisture, acidic impurity).Ensure all reagents and solvents are anhydrous. Quench the reaction at low temperature before warming.
Multiple products observed Side reactions, such as addition of n-BuLi to the pyrimidine ring (less likely at low temperatures), or reaction of the product with the lithiated intermediate.Maintain a low reaction temperature. Add the electrophile slowly to the lithiated species to avoid localized high concentrations.

Conclusion

The lithiation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine via lithium-halogen exchange is a robust and efficient method for the synthesis of 5-substituted pyrimidine derivatives. By understanding the underlying mechanism and adhering to strict safety protocols for handling pyrophoric reagents, researchers can successfully employ this methodology to generate a diverse range of compounds for applications in drug discovery and materials science. The provided protocols offer a solid foundation for the successful execution of this important transformation.

References

  • Bjørnstad, F., Sundby, E., & Hoff, B. H. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(3), 932. [Link]

  • University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: BUTYL LITHIUM. [Link]

  • University of Georgia. n-Butyllithium-109-72-8.docx. [Link]

  • MDPI. (2017, November 11). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?[Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Organic Chemistry Seminar. (Date not available). lithium halogen exchange #1 revised. [Link]

  • Luo Group Meeting. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

  • Wikipedia. (Date not available). Metal–halogen exchange. [Link]

Sources

Application

Nucleophilic aromatic substitution of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Workflows for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Mechanistic Rationale & Electronic Causality 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS: 7752-70-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Workflows for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Mechanistic Rationale & Electronic Causality

5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS: 7752-70-7) is a critical intermediate in the synthesis of modified uracils, nucleoside analogs, and enzyme inhibitors [1][1]. The pyrimidine ring is inherently π -electron deficient. The nitrogen atoms at the 1- and 3-positions function as powerful electron sinks, stabilizing the anionic Meisenheimer intermediate that forms during Nucleophilic Aromatic Substitution ( SN​Ar ) [2][2].

The 5-bromo substituent plays a pivotal dual role in this scaffold's reactivity. While halogens at the 5-position of pyrimidines strongly resist direct SN​Ar (because the intermediate complex cannot delocalize the negative charge onto the ring nitrogens), the bromine atom exerts a strong inductive (-I) electron-withdrawing effect [3][3]. This effect significantly amplifies the electrophilicity of the adjacent 4-position and the 2-position. Consequently, the 5-bromo group activates the ring for SN​Ar at C2 and C4, facilitating both the initial synthesis of the dimethoxy compound from its dichloro precursor and its subsequent functionalization [3][3].

Reaction Pathways

The SN​Ar chemistry of this scaffold is typically leveraged in two distinct phases:

  • Phase 1 (Synthesis) : A double SN​Ar process where 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with sodium methoxide to yield the dimethoxy product [3][3].

  • Phase 2 (Functionalization/Deprotection) : The methoxy groups, acting as leaving groups, are displaced by amines via high-temperature SN​Ar , or cleaved via acidic hydrolysis to yield 5-bromo-6-methyluracil [4][4].

SNAr_Reactions A 5-Bromo-2,4-dichloro- 6-methylpyrimidine B 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine A->B NaOMe (2.2 eq) MeOH, 0 °C to RT (Double SNAr) C 5-Bromo-6-methyluracil B->C Conc. HCl, Reflux (Acidic Hydrolysis) D Aminated Pyrimidine Derivatives B->D R-NH2, 120 °C Sealed Tube (SNAr of Methoxy)

Fig 1. SNAr synthesis and functionalization pathways of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Experimental Protocols

Protocol A: Synthesis via Double SN​Ar (Methoxylation)

Causality & Insights : Chloride is an excellent leaving group. The first substitution (typically at C4) occurs rapidly at 0 °C due to strong activation by the adjacent nitrogen and the 5-bromo group [3][3]. However, the first methoxy group donates electron density via resonance (+M effect), slightly deactivating the ring. Thus, the reaction must be warmed to room temperature to provide the thermodynamic push needed for the second substitution at C2 to reach completion.

Step-by-Step Procedure :

  • Preparation : Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine (10.0 mmol) in anhydrous methanol (25 mL) under an inert argon atmosphere.

  • Nucleophile Addition : Cool the flask to 0 °C. Slowly add a solution of sodium methoxide (22.0 mmol, 2.2 eq) in methanol dropwise over 15 minutes to prevent exothermic side reactions.

  • Reaction Progression : Stir at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for an additional 3–4 hours.

  • Self-Validation : Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material ( Rf​≈0.8 ) and the mono-methoxy intermediate ( Rf​≈0.6 ) fully convert to a single lower-running spot ( Rf​≈0.4 ).

  • Workup : Quench with saturated aqueous NH4​Cl (10 mL). Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and water (30 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure dimethoxy product.

Protocol B: Acidic Hydrolysis to 5-Bromo-6-methyluracil

Causality & Insights : Methoxy groups are poor leaving groups for direct SN​Ar by weak nucleophiles. However, concentrated HCl protonates the pyrimidine nitrogens. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 and C4 positions highly susceptible to nucleophilic attack by water, followed by the elimination of methanol [5][5].

Step-by-Step Procedure :

  • Preparation : Suspend 5-bromo-2,4-dimethoxy-6-methylpyrimidine (5.0 mmol) in a mixture of 1,4-dioxane (10 mL) and concentrated HCl (37%, 10 mL).

  • Reaction : Heat the mixture to reflux (approx. 100 °C) for 4–6 hours.

  • Self-Validation : The initially cloudy suspension will clear as the substrate dissolves and protonates, followed by the precipitation of the highly insoluble uracil product as the reaction drives to completion.

  • Workup : Cool to 0 °C. Filter the precipitated 5-bromo-6-methyluracil, wash with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry under vacuum.

Protocol C: Regioselective Amination via SN​Ar

Causality & Insights : To displace a methoxy group with an amine, the activation energy barrier is high. Forcing conditions (sealed tube, 120 °C) are required to form the Meisenheimer complex [6][6].

Step-by-Step Procedure :

  • Preparation : In a heavy-walled pressure vessel, combine 5-bromo-2,4-dimethoxy-6-methylpyrimidine (2.0 mmol) and a primary amine (e.g., benzylamine, 10.0 mmol, 5 eq).

  • Reaction : Seal the vessel and heat to 120 °C for 18–24 hours behind a blast shield.

  • Self-Validation : Analyze an aliquot via LC-MS. The mass shift should correspond to the loss of CH3​OH (-32 Da) and the addition of the amine.

  • Workup : Cool to room temperature, dilute with dichloromethane (30 mL), and wash sequentially with 1M HCl (to remove excess amine) and brine. Purify via flash chromatography.

Quantitative Data Summary

Reaction TypeStarting MaterialReagents / NucleophileMajor ProductTypical YieldRef
Double SN​Ar 5-Bromo-2,4-dichloro-6-methylpyrimidineNaOMe (2.2 eq) / MeOH5-Bromo-2,4-dimethoxy-6-methylpyrimidine85–92%[3]
Acidic Hydrolysis 5-Bromo-2,4-dimethoxy-6-methylpyrimidineConc. HCl / Dioxane5-Bromo-6-methyluracil>90%[4]
SN​Ar Amination 5-Bromo-2,4-dimethoxy-6-methylpyrimidineR-NH 2​ (5.0 eq) / 120 °C5-Bromo-4-amino-2-methoxy-6-methylpyrimidine40–60%[6]

References

  • Guidechem. "5-BROMO-2,4-DIMETHOXY-6-METHYLPYRIMIDINE 7752-70-7". Guidechem Database. URL:1

  • Jansa, P., et al. "Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase". Journal of Medicinal Chemistry - ACS Publications. URL: 4

  • Elderfield, R. C., & Prasad, R. N. "Pyrimidine Derivatives. I. Synthesis of 5-Substituted Pyrimidines". The Journal of Organic Chemistry 1960 Volume 25 No.9. URL: 3

  • Charushin, V. N., et al. "C(sp2)–H functionalization in non-aromatic azomethine-based heterocycles". RSC Advances. URL: 2

  • Fiser, B., et al. "Short Access to 6-Substituted Pyrimidine Derivatives by the SRN1 Mechanism. Synthesis of 6-Substituted Uracils Through a One-Pot Procedure". The Journal of Organic Chemistry. URL: 5

Sources

Method

Comprehensive Demethylation Protocols for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine: Mechanistic Insights and Experimental Workflows

Introduction & Chemical Context In the synthesis of complex pyrimidine-based therapeutics and agrochemicals, the protection of the uracil core as a 2,4-dimethoxypyrimidine is a ubiquitous and highly effective strategy. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the synthesis of complex pyrimidine-based therapeutics and agrochemicals, the protection of the uracil core as a 2,4-dimethoxypyrimidine is a ubiquitous and highly effective strategy. This etherification enhances the solubility of the pyrimidine scaffold in organic solvents and strictly prevents unwanted N-alkylation during cross-coupling or electrophilic aromatic substitution reactions (1)[1].

For 5-bromo-2,4-dimethoxy-6-methylpyrimidine (CAS: 7752-70-7) , the ultimate unmasking of the methoxy groups to regenerate the 5-bromo-6-methyluracil core (CAS: 15018-56-1) is a critical synthetic node. The cleavage of aryl methyl ethers can be achieved through multiple mechanistic paradigms. As an application scientist, selecting the correct protocol is rarely arbitrary; it is dictated by the steric environment, electronic demands, and the functional group tolerance required by the specific substrate.

Mechanistic Pathways of Demethylation

The demethylation of 2,4-dimethoxypyrimidines generally follows one of three distinct mechanistic pathways:

  • Lewis Acid-Mediated Cleavage (BBr₃): Boron tribromide is the gold standard for robust, complete demethylation. The strong Lewis acidic boron coordinates to the basic methoxy oxygens, severely polarizing the O-CH₃ bond. Subsequent nucleophilic attack by the liberated bromide ion (Sₙ2) cleaves the methyl group, releasing volatile methyl bromide. This method is highly efficient but requires strictly anhydrous conditions.

  • Brønsted Acid Hydrolysis (Aqueous HCl/HBr): Direct heating in concentrated aqueous acid drives the thermodynamic conversion of the dimethoxypyrimidine to the uracil (2)[2]. Protonation of the pyrimidine nitrogens and oxygens makes the methyl ether highly susceptible to nucleophilic attack by water or halide ions.

  • Mild Nucleophilic Cleavage (LiCl / p-TsOH): For substrates bearing acid-sensitive or Lewis acid-reactive moieties, a milder approach utilizing lithium chloride and p-toluenesulfonic acid in DMF at 80 °C is preferred (3)[3]. Here, p-TsOH provides mild protonation to activate the ether, while the chloride ion acts as a soft nucleophile to perform the Sₙ2 displacement.

Pathways SM 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine (CAS: 7752-70-7) BBr3 Method A: BBr3 DCM, -78°C to RT SM->BBr3 Lewis Acid Acid Method B: HCl or HBr Aq. Reflux (100°C) SM->Acid Brønsted Acid LiCl Method C: LiCl / p-TsOH DMF, 80°C SM->LiCl Nucleophilic Product 5-Bromo-6-methyluracil (CAS: 15018-56-1) BBr3->Product Acid->Product LiCl->Product

Fig 1: Divergent demethylation pathways for 5-bromo-2,4-dimethoxy-6-methylpyrimidine.

Comparative Data & Selection Matrix

To ensure optimal experimental design, the quantitative and qualitative parameters of each protocol are summarized below:

ProtocolPrimary ReagentsTemp (°C)Typical YieldReaction TimeKey AdvantagePrimary Limitation
A BBr₃ in CH₂Cl₂-78 to 2585–95%12–16 hComplete conversion, clean profileRequires strictly anhydrous conditions
B 10–20% aq. HCl100 (Reflux)70–85%4–8 hHighly scalable, inexpensiveHarsh acidic conditions; foaming
C LiCl, p-TsOH, DMF8075–90%0.5–1 hExcellent functional group toleranceRequires chromatographic/aqueous workup

Detailed Experimental Protocols

Protocol A: BBr₃-Mediated Cleavage (Anhydrous)

Causality: BBr₃ is highly reactive with water; rigorous drying of glassware and solvents is required to prevent premature hydrolysis of the reagent to H₃BO₃ and HBr, which would stall the ether cleavage.

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv) and anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Cooling: Purge the system with inert gas (N₂ or Argon) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv). Note: Excess BBr₃ ensures complete coordination to both methoxy groups and drives the dual Sₙ2 cleavage.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (high R_f) should completely disappear, replaced by a baseline spot (the borate ester complex).

  • Quench & Workup: Cool the flask to 0 °C. Carefully add methanol dropwise to quench unreacted BBr₃, followed by water to hydrolyze the borate ester. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target uracil.

Mechanism Step1 1. Coordination BBr3 binds to pyrimidine O-atoms Step2 2. Oxonium Ion Formation Polarization of O-CH3 bond Step1->Step2 Step3 3. Nucleophilic Attack Br- attacks CH3 (SN2) Step2->Step3 Step4 4. Demethylation Release of CH3Br gas Step3->Step4 Step5 5. Hydrolysis Aqueous workup yields Uracil Step4->Step5

Fig 2: Stepwise mechanistic logic of BBr₃-mediated ether cleavage and hydrolysis.

Protocol B: Aqueous Acid Hydrolysis (HCl)

Causality: Refluxing in aqueous acid takes advantage of the thermodynamic stability of the resulting uracil lactam form.

  • Suspension: Suspend 5-bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv) in a large excess of 10% to 20% aqueous hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approx. 100-105 °C) for 4-8 hours (2)[2].

  • Self-Validation: The initial suspension will often clear as the protonated intermediate forms, followed by the precipitation of the highly insoluble uracil product as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate the solution to dryness on a boiling water bath or rotary evaporator. Caution: Vigorous foaming typically occurs during evaporation due to the release of volatile byproducts (2)[2].

  • Purification: Recrystallize the crude residue from ethanol or water to afford pure 5-bromo-6-methyluracil.

Protocol C: Mild Nucleophilic Cleavage (LiCl / p-TsOH)

Causality: Using DMF as a polar aprotic solvent enhances the nucleophilicity of the chloride ion. The addition of saturated aqueous NaHCO₃ during workup neutralizes the p-TsOH and drives the precipitation of the neutral uracil product.

  • Preparation: Dissolve the pyrimidine substrate (1.0 equiv) in dry N,N-dimethylformamide (DMF) (approx. 10 mL/mmol).

  • Reagent Addition: Add Lithium chloride (LiCl, 10.0 equiv) and p-toluenesulfonic acid (p-TsOH, 10.0 equiv) (3)[3].

  • Reaction: Stir the solution at 80 °C for 30 to 60 minutes. Note: The elevated temperature provides the activation energy for the mild chloride nucleophile to cleave the protonated methoxy ether.

  • Concentration: Concentrate the mixture in vacuo to remove the majority of the DMF.

  • Precipitation & Workup: Suspend the resulting residue in saturated aqueous NaHCO₃ (15 mL/mmol). This neutralizes the p-TsOH and forces the precipitation of the target uracil.

  • Isolation: Filter the solid, wash sequentially with saturated aqueous NaHCO₃, water, and hexanes. Dry the material via lyophilization to yield the product as a pale solid (3)[3].

Analytical Validation (E-E-A-T)

To ensure the integrity of the demethylation, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆): The defining characteristic of successful demethylation is the complete disappearance of the two sharp singlet peaks at ~3.9–4.0 ppm (corresponding to the -OCH₃ groups). The appearance of broad, exchangeable singlets (>11.0 ppm) confirms the formation of the uracil N-H protons.

  • LC-MS: The mass transition from the dimethoxy precursor ([M+H]⁺ m/z ~233.0/235.0) to the uracil core ([M+H]⁺ m/z ~205.0/207.0) provides definitive validation of the dual ether cleavage.

References

  • Skulski, L. "Some Heteroaromatic Organomercurials, Their Syntheses and Reactions: A Review of Our Research (1980-2000)." Molecules.2

  • Zhang, C. et al. "Optimization of Triarylpyridinone Inhibitors of the Main Protease of SARS-CoV-2 to Low-Nanomolar Antiviral Potency." ACS Medicinal Chemistry Letters. 3

  • Tucci, F. C. et al. "Synthesis and Structure−Activity Relationships of 1-Arylmethyl-5-aryl-6-methyluracils as Potent Gonadotropin-Releasing Hormone Receptor Antagonists." Journal of Medicinal Chemistry.1

Sources

Application

Advanced Protocol: Catalyst Selection for the Amination of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Introduction & Mechanistic Insights The Buchwald-Hartwig cross-coupling reaction is a highly versatile method for generating aromatic amines[1]. However, applying this methodology to highly functionalized pyrimidines—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The Buchwald-Hartwig cross-coupling reaction is a highly versatile method for generating aromatic amines[1]. However, applying this methodology to highly functionalized pyrimidines—specifically 5-bromo-2,4-dimethoxy-6-methylpyrimidine —presents unique mechanistic hurdles. This application note provides a causality-driven guide to selecting the optimal catalytic system for this substrate, accompanied by a self-validating experimental protocol designed for drug development professionals.

When designing an amination protocol for this specific pyrimidine, three critical factors dictate the reaction's success:

  • Steric Congestion (The Ortho-Effect): The 5-bromo position is flanked by a 4-methoxy and a 6-methyl group. This severe ortho-disubstitution hinders the oxidative addition of the Pd(0) species and creates a massive steric clash during the amine coordination and deprotonation steps. Standard bidentate ligands (e.g., BINAP, dppf) often fail here because their bite angles do not create a sufficiently deep, single-binding pocket to force the incoming amine into the correct trajectory[2].

  • Electronic Deactivation: While unsubstituted pyrimidines are highly electron-deficient (which accelerates oxidative addition), the two methoxy groups at the 2- and 4-positions donate electron density into the ring via resonance. This strengthens the C-Br bond. To overcome this, highly electron-rich dialkylbiaryl phosphine ligands are required to increase the electron density on the palladium center, thereby accelerating the initial oxidative addition[3].

  • Catalyst Poisoning via N-Coordination: Pyrimidines possess basic ring nitrogens that can coordinate to the palladium catalyst, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle[3]. The use of extremely bulky ligands is mandatory to sterically shield the palladium center and prevent this bidentate or intermolecular off-cycle binding[4].

Catalyst Selection Guide

Selecting the right combination of precatalyst, ligand, and base is a dynamic process dependent on the nature of the coupling amine.

  • Palladium Source: While Pd2​(dba)3​ and Pd(OAc)2​ are traditional choices[2], the use of preformed Pd G3 or G4 precatalysts is highly recommended for sterically hindered substrates. They ensure a perfect 1:1 Pd-to-ligand ratio and generate the active monoligated Pd(0) species rapidly under mild conditions.

  • Ligand Selection:

    • For Primary Amines:tBuBrettPhos is the gold standard. Its extreme bulk prevents the formation of unreactive bis-ligated PdL2​ complexes and suppresses base-catalyzed bis-arylation (where the product acts as a nucleophile and reacts with a second equivalent of the aryl halide)[4].

    • For Secondary Amines:RuPhos or BrettPhos provides the optimal balance of electron richness and steric bulk to facilitate the sterically demanding reductive elimination step[2].

  • Base Selection: Strong bases like NaOtBu are excellent for driving the deprotonation of secondary amines[1]. However, for primary amines or base-sensitive functional groups, milder bases like K2​CO3​ or Cs2​CO3​ are preferred to prevent degradation of the methoxy groups on the pyrimidine ring[3].

Visualization: Decision Matrix

CatalystSelection Start Amine Type for 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine Primary Primary Amine (Less Steric Hindrance) Start->Primary Secondary Secondary Amine (High Steric Hindrance) Start->Secondary Ligand1 Ligand: tBuBrettPhos Prevents bis-arylation Primary->Ligand1 Ligand2 Ligand: RuPhos Facilitates reductive elimination Secondary->Ligand2 Base1 Base: K2CO3 or Cs2CO3 (Mild, high FG tolerance) Ligand1->Base1 Base2 Base: NaOtBu or LiHMDS (Strong, drives deprotonation) Ligand2->Base2

Decision tree for Buchwald-Hartwig catalyst and base selection.

Quantitative Data: Optimized Conditions

The following table summarizes the optimized reaction parameters for coupling 5-bromo-2,4-dimethoxy-6-methylpyrimidine with various amine classes, based on established literature precedents for hindered pyrimidines[3],[1],[5].

Amine ClassRecommended PrecatalystLigandBaseSolventTemp (°C)Expected Yield
Primary (Aliphatic) tBuBrettPhos Pd G3tBuBrettPhos K2​CO3​ t-AmOH10075–85%
Primary (Aniline) Pd2​(dba)3​ BrettPhos NaOtBu Toluene9080–95%
Secondary (Cyclic) Pd2​(dba)3​ RuPhos NaOtBu 1,4-Dioxane10070–90%
Secondary (Acyclic) RuPhos Pd G3RuPhosLiHMDSTHF6550–70%

Self-Validating Experimental Protocol

This protocol outlines the coupling of 5-bromo-2,4-dimethoxy-6-methylpyrimidine with a generic primary aliphatic amine using a Pd/tBuBrettPhos system. It includes built-in validation checkpoints to ensure reaction integrity.

Materials
  • 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv, ~1.0 mmol)

  • Primary Amine (1.2–1.5 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2–5 mol%)

  • K2​CO3​ (anhydrous, finely powdered) (2.0 equiv)

  • Anhydrous t-Amyl Alcohol or 1,4-Dioxane (5 mL, 0.2 M)

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-bromo-2,4-dimethoxy-6-methylpyrimidine, the amine (if solid), tBuBrettPhos Pd G3, and K2​CO3​ .

    • Self-Validation Checkpoint 1: The Pd G3 precatalyst should be a free-flowing solid. If it appears sticky or heavily discolored (black), it may have degraded, which will lead to incomplete conversion.

  • Inert Atmosphere Generation: Seal the vessel with a PTFE septum. Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. This step is critical as Pd(0) intermediates are highly oxygen-sensitive[5].

  • Solvent and Liquid Amine Addition: Add anhydrous, degassed solvent and the amine (if liquid) via a gas-tight syringe.

  • Activation and Heating: Stir the mixture vigorously (800–1000 rpm) and heat to 90–100 °C using a pre-heated oil bath or heating block.

    • Self-Validation Checkpoint 2 (Colorimetric): Within the first 5–10 minutes of heating, the reaction mixture should transition from a pale/murky suspension to a distinct yellow/orange or deep red homogeneous-looking solution (though the inorganic base will remain suspended). This color change signifies the successful activation of the precatalyst and the formation of the active Pd(0)-L complex. If the solution turns black, Pd black has precipitated, indicating catalyst death (likely due to oxygen ingress or solvent impurities).

  • Monitoring: After 2 to 4 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 3: The mass spectrum should show the complete disappearance of the starting material mass (isotopic pattern for Br: M and M+2 at ~232/234 m/z) and the appearance of the desired product mass.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic base and precipitated palladium[2]. Wash the Celite pad thoroughly with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final aminated pyrimidine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Synthesis

Welcome to the Advanced Technical Support Center. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a critical intermediate extensively utilized in halogen-lithium exchange reactions, Negishi cross-couplings, and the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a critical intermediate extensively utilized in halogen-lithium exchange reactions, Negishi cross-couplings, and the development of antiviral or cytostatic agents[1]. However, its synthesis from 2,4-dimethoxy-6-methylpyrimidine is notoriously prone to yield-limiting side reactions.

This guide provides mechanistic troubleshooting, quantitative condition comparisons, and a self-validating protocol to help you achieve >95% reaction yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield dropping due to the formation of multiple brominated byproducts? A1: When brominating 2,4-dimethoxy-6-methylpyrimidine, the reaction can proceed via two competing mechanistic pathways. The desired pathway is Electrophilic Aromatic Substitution (EAS) at the electron-rich C-5 position. However, the C-6 methyl group is highly activated (similar to a benzylic position). If you are using N-bromosuccinimide (NBS) in acetic acid, ambient light or heat can trigger homolytic cleavage, initiating a radical bromination pathway. This inevitably leads to a complex mixture of mono-, di-, and tri-brominated derivatives at the C-6 methyl group[2]. To maximize yield, you must strictly suppress the radical pathway by excluding light and utilizing Lewis acid-activated electrophilic brominating systems.

Q2: I am observing the hydrolysis of my methoxy groups during the reaction or workup. How can I prevent this? A2: The 2,4-dimethoxy groups on the pyrimidine ring are highly sensitive to acidic cleavage. Traditional bromination using molecular bromine ( Br2​ ) generates stoichiometric amounts of hydrobromic acid (HBr) as a byproduct. In the presence of trace moisture, HBr rapidly hydrolyzes the methoxy ethers, converting your substrate into unwanted 5-bromo-6-methyluracil derivatives. To prevent this, the reaction must be conducted in strictly anhydrous, aprotic solvents (such as CH2​Cl2​ or DMF) using an acid-free brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH).

Q3: How do I push the reaction to full conversion without risking over-bromination? A3: Precise stoichiometric control is impossible with volatile Br2​ and difficult with radical-prone NBS. DBH, however, provides exactly two equivalents of electrophilic bromine per molecule. By using exactly 0.55 equivalents of DBH in the presence of Trimethylsilyl trifluoromethanesulfonate (TMSOTf), you provide 1.1 equivalents of highly reactive Br+ . This ensures complete conversion of the starting material while mathematically preventing over-bromination.

Pathway Start 2,4-Dimethoxy-6-methylpyrimidine Cond1 NBS / AcOH (Light/Heat) Start->Cond1 Cond2 Br2 / H2O (Acidic) Start->Cond2 Cond3 DBH / TMSOTf (Aprotic, Dark) Start->Cond3 Bad1 Radical Bromination (C-6 Methyl Bromination) Cond1->Bad1 Radical Pathway Bad2 Methoxy Hydrolysis (Uracil Formation) Cond2->Bad2 Acidic Cleavage Good Electrophilic Aromatic Sub. (C-5 Bromination) Cond3->Good Lewis Acid Activation Product 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine Good->Product High Yield

Reaction pathways and condition-dependent outcomes for pyrimidine bromination.

Part 2: Diagnostic Workflow & Quantitative Data

If your reaction fails to meet the expected yield, use the diagnostic workflow below to identify the exact mechanistic failure based on your crude LCMS or NMR data.

Workflow Q1 Analyze Crude LCMS/NMR Imp1 Impurity: C-6 Bromomethyl (Mass: M+78) Q1->Imp1 Imp2 Impurity: Uracil Derivative (Mass: M-14) Q1->Imp2 Imp3 Low Conversion (Starting Material Remains) Q1->Imp3 Sol1 Exclude Light & Switch to DBH/TMSOTf Imp1->Sol1 Suppress Radicals Sol2 Use Strictly Anhydrous Aprotic Solvents (CH2Cl2) Imp2->Sol2 Prevent Hydrolysis Sol3 Increase DBH to 0.55 eq Verify TMSOTf Quality Imp3->Sol3 Push Equilibrium

Diagnostic workflow for resolving common synthesis impurities.

Reagent System Comparison

To optimize your workflow, compare the historical performance and causality of common brominating systems utilized for this substrate:

Brominating SystemPrimary MechanismTypical YieldPrimary ImpuritiesRecommendation
NBS / AcOH Radical & EAS40–60%C-6 mono/di/tri-brominated productsAvoid unless C-6 functionalization is the explicit goal[2].
Br2​ / CHCl3​ EAS60–75%5-bromo-6-methyluracil (Hydrolysis)Moderate. Requires strict anhydrous conditions and acid scavengers.
DBH / TMSOTf Lewis Acid-Catalyzed EAS>95% None (Quantitative conversion)Highly Recommended for scale-up and high-purity requirements.

Part 3: Self-Validating Optimized Protocol

The following methodology leverages the DBH/TMSOTf system to guarantee high yields by forcing the reaction strictly through the EAS pathway while preventing ether hydrolysis.

Objective: Synthesize 5-bromo-2,4-dimethoxy-6-methylpyrimidine with >95% yield. Scale: 10 mmol

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Wrap the flask entirely in aluminum foil.

    • Causality: Strict exclusion of ambient light prevents the homolytic cleavage of the brominating agent, shutting down the C-6 radical bromination pathway[2].

  • Substrate Dissolution: Dissolve 2,4-dimethoxy-6-methylpyrimidine (1.54 g, 10.0 mmol, 1.0 equiv) in 25 mL of anhydrous dichloromethane ( CH2​Cl2​ ). Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.18 mL, 1.0 mmol, 0.1 equiv) dropwise via a gas-tight syringe. Stir for 5 minutes.

    • Causality: TMSOTf acts as a Lewis acid, coordinating to the hydantoin and polarizing the Br–N bond. This generates a highly reactive bromonium ion ( Br+ ) equivalent, ensuring the reaction proceeds strictly via EAS at the electron-rich C-5 position.

  • Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (1.57 g, 5.5 mmol, 0.55 equiv) in three equal portions over 10 minutes to prevent thermal spiking.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and inject into the LCMS.

    • Success State: A single dominant peak corresponding to the exact mass of the C-5 bromo product. Proceed to step 7.

    • Failure State A (M+78 peak): Indicates radical initiation occurred. Discard and restart with stricter light exclusion.

    • Failure State B (M-14 peak): Indicates moisture contamination leading to ether cleavage. Ensure solvents are strictly anhydrous.

  • Aqueous Workup: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the Lewis acid. Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product is typically >95% pure and can be used directly for downstream Negishi cross-coupling or lithiation without column chromatography[1].

References

  • Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Novel C-6 Fluorinated Acyclic Side Chain Pyrimidine Derivatives: Synthesis, 1H and 13C NMR Conformational Studies, and Antiviral and Cytostatic Evaluations Journal of Medicinal Chemistry - ACS Publications[Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin Tetrahedron Letters[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Protodehalogenation in Pyrimidine Cross-Couplings

Target Substrate: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Executive Summary & Mechanistic Causality As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, one of the most frequent failure modes I troubleshoot in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille) is the undesired debromination (protodehalogenation) of highly substituted pyrimidines.

The Causality: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is an exceptionally electron-rich aryl halide. The two methoxy groups donate significant electron density into the pyrimidine ring via resonance. While oxidative addition of Pd(0) to the C-Br bond occurs readily, the resulting Ar-Pd(II)-Br intermediate is highly stabilized and lacks electrophilicity. This drastically retards the rate of the subsequent transmetalation step.

When transmetalation becomes the rate-limiting bottleneck, competitive side reactions dominate. The stalled Ar-Pd(II)-Br complex undergoes ligand exchange with hydride donors present in the reaction matrix (such as alkoxide bases, primary/secondary alcohol solvents, or alkyl phosphines)[1]. This forms a transient Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the debrominated byproduct: 2,4-dimethoxy-6-methylpyrimidine[2].

Mechanism Substrate 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine OxAdd Ar-Pd(II)-Br (Oxidative Addition) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Ar-Pd(II)-R (Transmetalation) OxAdd->Transmetal + Boronic Acid (Slow Step) Hydride Ar-Pd(II)-H (β-Hydride Elimination) OxAdd->Hydride + Hydride Source (Solvent/Base) Product Cross-Coupled Product (Desired Pathway) Transmetal->Product Reductive Elim. Debrom Debrominated Byproduct (Side Reaction) Hydride->Debrom Reductive Elim.

Caption: Competing pathways: Cross-coupling vs. Protodehalogenation in Pd-catalysis.

FAQ & Troubleshooting Guide

Q1: I am using ethanol as a co-solvent to dissolve my boronic acid, but I am seeing >50% debromination. Why? A1: Protic solvents with α -hydrogens, such as ethanol or isopropanol, act as potent hydride donors in the presence of Palladium(II). The alkoxide coordinates to the Pd center and undergoes β -hydride elimination, generating the critical Pd-H intermediate that leads directly to debromination[1]. Actionable Fix: Switch to strictly aprotic solvent systems such as 1,4-Dioxane, Toluene, or THF. If water is required to activate the boronic acid, use a biphasic system (e.g., Toluene/Water) rather than a miscible protic alcohol.

Q2: Which ligand architecture best suppresses protodehalogenation for this specific pyrimidine? A2: You must accelerate the transmetalation step to outcompete the reduction pathway. Standard bidentate ligands (like dppf) or simple phosphines (like PPh 3​ ) lack the steric bulk required to force the Pd center into a highly reactive mono-ligated state (L-Pd(0)). We recommend dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos . Their extreme steric bulk accelerates reductive elimination, while their electron-rich nature facilitates oxidative addition, keeping the catalytic cycle moving rapidly[3].

Q3: Does the choice of base impact the debromination pathway? A3: Absolutely. Strong, aqueous bases can lead to the formation of Pd-OH species, which can sometimes participate in undesired pathways or degrade the boronic acid (protodeboronation)[4]. Furthermore, if using alkoxide bases (like NaOEt or KOtBu), you are directly introducing a β -hydride source. Actionable Fix: Utilize anhydrous, mild inorganic bases such as finely milled K 3​ PO 4​ or Cs 2​ CO 3​ . Suspension of these bases in aprotic solvents provides sufficient basicity for transmetalation without promoting hydride transfer.

Troubleshooting Start High Debromination Detected (>10%) CheckSolvent Using Protic Solvents? (e.g., EtOH, MeOH) Start->CheckSolvent ChangeSolvent Switch to Aprotic (Dioxane, Toluene) CheckSolvent->ChangeSolvent YES CheckLigand Using Basic Phosphines? (e.g., PPh3, dppf) CheckSolvent->CheckLigand NO ChangeLigand Upgrade to Buchwald (XPhos, SPhos) CheckLigand->ChangeLigand YES CheckBase Using Alkoxide/Aq Bases? CheckLigand->CheckBase NO ChangeBase Use Anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase YES

Caption: Troubleshooting decision tree for mitigating debromination in cross-coupling.

Quantitative Data Summary: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the product distribution for 5-bromo-2,4-dimethoxy-6-methylpyrimidine couplings.

Catalyst / Ligand SystemSolvent SystemBaseTemp (°C)Yield (%)Debromination (%)Causality / Rationale
Pd(PPh 3​ ) 4​ (5 mol%)EtOH / H 2​ O (4:1)Na 2​ CO 3​ 8015%75% Protic solvent acts as a hydride donor; PPh 3​ fails to accelerate transmetalation[1].
Pd(dppf)Cl 2​ (5 mol%)1,4-DioxaneK 2​ CO 3​ (aq)9045%40% Bidentate ligand improves stability but lacks the steric bulk needed for rapid transmetalation.
Pd 2​ (dba) 3​ / XPhos TolueneK 3​ PO 4​ (anhyd)10088% <5% Bulky, electron-rich ligand forces reactive L-Pd(0) state; aprotic conditions prevent hydride transfer[3].

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, follow this step-by-step methodology. This protocol incorporates built-in validation checkpoints to confirm the integrity of the reaction before proceeding.

Reagents & Materials:

  • 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • K 3​ PO 4​ (Anhydrous, finely milled, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • System Preparation & Drying: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).

    • Validation Checkpoint: Perform a Karl Fischer titration on your 1,4-Dioxane. Ensure water content is <50 ppm to prevent premature protodeboronation[4].

  • Solid Reagent Loading: Add the pyrimidine substrate, arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and anhydrous K 3​ PO 4​ to the flask.

  • Degassing: Evacuate the flask and backfill with Argon three times to remove atmospheric oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.

  • Solvent Addition & Pre-activation: Syringe in the degassed 1,4-Dioxane. Stir the mixture at room temperature for 10 minutes. The solution should transition from a dark purple/red (Pd 2​ (dba) 3​ ) to a lighter orange/yellow, indicating the formation of the active L-Pd(0) species.

  • Heating & Reaction: Submerge the flask in a pre-heated oil bath at 90 °C.

  • In-Process Monitoring:

    • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Logic: Extract the ion chromatogram for m/z 155.1 [M+H]+ . This corresponds to the debrominated byproduct (2,4-dimethoxy-6-methylpyrimidine). Compare this to the starting material at m/z 233.0 / 235.0 [M+H]+ . If the debromination peak area exceeds 10% relative to the product peak, abort the reaction and re-verify the anhydrous nature of your base and solvent.

  • Workup: Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

References

  • Source: benchchem.
  • Source: nih.
  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Source: chemrxiv.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Welcome to the technical support guide for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS No. 7752-70-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS No. 7752-70-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubilization of this compound. Given its structural characteristics, achieving desired concentrations in both organic and aqueous systems can be non-trivial. This guide provides a structured, causality-driven approach to solvent selection and optimization, moving from fundamental principles to advanced troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the most common initial questions regarding the solubility profile of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, grounding our approach in its core physicochemical properties.

Q1: What are the key physicochemical properties of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine that influence its solubility?

A1: The solubility behavior of this compound is governed by a combination of factors derived from its molecular structure:

  • Molecular Structure & Lipophilicity: With a molecular weight of 233.06 g/mol and a calculated LogP of approximately 1.56, the compound is moderately lipophilic ("fat-loving").[1] This characteristic suggests limited intrinsic solubility in polar solvents like water.

  • Pyrimidine Core: The planar, symmetrical nature of the pyrimidine ring can contribute to strong crystal lattice energy.[2] This energy is the force holding the molecules together in a solid state, and significant solvent energy is required to break it down, making dissolution difficult.

  • Functional Groups: The presence of two methoxy (-OCH3) groups and a methyl (-CH3) group enhances its organic-soluble character. The bromo (-Br) group also contributes to its lipophilicity.

  • Lack of Highly Polar Groups: The absence of highly polar functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH2) is a primary reason for its poor aqueous solubility.

Q2: Based on its structure, is the solubility of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine likely to be pH-dependent?

A2: Yes, its solubility is expected to be pH-dependent. The pyrimidine ring contains two nitrogen atoms which are weakly basic. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a cationic species.[2] This introduction of a formal charge significantly increases the molecule's polarity and its interaction with polar solvents like water, thereby enhancing solubility.[3] Conversely, in neutral or basic conditions, the molecule remains un-ionized, and its lower polarity dictates its solubility.

Q3: What are the best initial solvents to try for dissolving 5-Bromo-2,4-dimethoxy-6-methylpyrimidine?

A3: For a compound with these characteristics, a logical starting point is a selection of common polar aprotic and polar protic organic solvents.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting choices. They are strong solvents capable of dissolving a wide range of organic molecules, including many pyrimidine derivatives.[4][5]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective.[5]

  • Aqueous Solutions: Direct dissolution in water is expected to be very low.[6][7]

Part 2: Systematic Solubility Assessment & Troubleshooting

A structured experimental approach is critical to efficiently identify the optimal solvent system. This section provides a logical workflow and detailed protocols for systematic evaluation.

Experimental Workflow for Solvent Selection

The following diagram outlines a decision-making process for determining the most appropriate solvent system for your specific experimental needs.

Solubility_Workflow Start Start: Define Required Concentration & Application Organic_Screen Protocol 1: Screen in Common Organic Solvents (DMSO, DMF, EtOH, MeOH) Start->Organic_Screen Is_Soluble_Org Soluble at desired concentration? Organic_Screen->Is_Soluble_Org Aqueous_Test Application requires aqueous buffer? Is_Soluble_Org->Aqueous_Test Yes Reassess Re-evaluate concentration or compound suitability Is_Soluble_Org->Reassess No Prep_Stock Prepare concentrated stock solution for dilution Aqueous_Test->Prep_Stock No CoSolvent_Test Protocol 2: Test Co-Solvent System (e.g., <5% DMSO in aqueous buffer) Aqueous_Test->CoSolvent_Test Yes Success Optimized Solvent System Achieved Prep_Stock->Success Precip_Check Precipitation Observed? CoSolvent_Test->Precip_Check pH_Test Protocol 3: Evaluate pH-Dependent Solubility (Acidic Buffers) Precip_Check->pH_Test Yes Precip_Check->Success No Is_Soluble_pH Solubility Improved? pH_Test->Is_Soluble_pH Advanced_Methods Protocol 4: Advanced Formulation (e.g., Cyclodextrins) Is_Soluble_pH->Advanced_Methods No Is_Soluble_pH->Success Yes Advanced_Methods->Success

Caption: Decision workflow for systematic solvent optimization.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: The compound is poorly soluble even in DMSO or DMF.

  • Causality: The concentration may be exceeding the saturation limit, or the dissolution kinetics are slow. High crystal lattice energy can require energy input to overcome.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Ensure you are using an appropriate ratio of solute to solvent. A common mistake is adding too much solute to a minimal amount of solvent.[8]

    • Apply Energy: Gently warm the mixture (e.g., to 30-40°C). Increased temperature often enhances solubility.[5][9] Use of a vortex mixer or sonication bath can also provide mechanical energy to break up the solid lattice.

    • Verify Compound Purity: Impurities can sometimes inhibit dissolution. Confirm the purity of your material via appropriate analytical methods.

Issue 2: My compound dissolves perfectly in DMSO but precipitates immediately when I add it to my aqueous assay buffer.

  • Causality: This is a common and expected outcome. The compound is soluble in the 100% organic solvent but is not soluble in the final, predominantly aqueous, co-solvent mixture. The organic solvent percentage is too low to maintain solubility.

  • Troubleshooting Steps:

    • Optimize Co-solvent Percentage: The goal is to use the minimum amount of organic solvent required to keep the compound in solution without negatively impacting the biological assay (e.g., protein denaturation). Start by ensuring your final DMSO or DMF concentration is as low as possible, typically below 1% and almost always below 5%.[4]

    • Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a small volume of buffer first, vortexing, and then adding the remaining buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

    • Switch to a Different Co-Solvent: While less common, sometimes other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be suitable alternatives to DMSO.[4][10]

Issue 3: I need a higher aqueous concentration than a simple co-solvent system allows.

  • Causality: The intrinsic aqueous insolubility of the compound is too high to be overcome by small percentages of co-solvents. More advanced formulation strategies are required to alter the compound's immediate chemical environment.

  • Troubleshooting Steps:

    • pH Modification: As discussed in the FAQs, leveraging the basic nature of the pyrimidine nitrogens is a powerful strategy. Test the solubility in a range of acidic buffers (e.g., pH 2.0 to 6.0). This is often the most effective first step for ionizable compounds.[2]

    • Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like our target compound, forming an inclusion complex that has significantly improved aqueous solubility.[2][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice. See Protocol 4 for a detailed methodology.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for the key experiments described in the troubleshooting guide.

Protocol 1: Preliminary Qualitative Solubility Screening

Objective: To quickly identify promising organic solvents.

  • Preparation: Aliquot approximately 1-2 mg of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile) dropwise, starting with 100 µL.

  • Dissolution: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect for any remaining undissolved solid against a dark background.[8]

  • Titration: Continue adding the solvent in 100 µL increments, vortexing after each addition, until the solid is fully dissolved or a total volume of 2 mL is reached.

  • Record: Document the approximate volume of solvent required to dissolve the compound for a semi-quantitative comparison.

Protocol 2: Quantitative Solubility in a Co-Solvent System

Objective: To determine the maximum solubility in a specific aqueous buffer with a fixed percentage of an organic co-solvent.

  • Solution Preparation: Prepare the desired final buffer (e.g., PBS, pH 7.4) containing a fixed percentage of the organic co-solvent (e.g., 1% DMSO).

  • Equilibration: Add an excess amount of the compound to a known volume of the co-solvent buffer in a sealed vial. This ensures a saturated solution.

  • Stirring: Stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[11]

  • Separation: After 24 hours, allow the undissolved solid to settle. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[2]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[2][4] This concentration represents the equilibrium solubility under those conditions.

Protocol 3: Assessing pH-Dependent Aqueous Solubility

Objective: To determine if lowering the pH increases the compound's aqueous solubility.

  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Solubility Measurement: Following the steps in Protocol 2 , determine the equilibrium solubility of the compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A significant increase in solubility at lower pH values confirms the positive effect of protonation.

Protocol 4: Enhancing Aqueous Solubility with HP-β-Cyclodextrin

Objective: To prepare a solution of the compound using an enabling excipient.[2]

  • Prepare Cyclodextrin Solution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 10-20% w/v).

  • Add Compound: Add an excess amount of solid 5-Bromo-2,4-dimethoxy-6-methylpyrimidine to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture vigorously for 24-48 hours at a controlled temperature.

  • Remove Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to obtain a clear solution.

  • Quantify Concentration: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Summary Table

For systematic record-keeping, use a table similar to the one below to log your experimental findings.

Solvent SystemTemperature (°C)Observations (Visual)Max. Concentration AchievedMethod Used
100% DMSO25Clear solution>100 mM (est.)Visual
1% DMSO in PBS, pH 7.425Heavy precipitation<10 µMHPLC-UV
1% DMSO in Citrate Buffer, pH 4.025Clear solution500 µMHPLC-UV
10% HP-β-CD in Water, pH 7.025Clear solution2 mMHPLC-UV

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Reaction Mixtures

Welcome to the technical support center for the purification of 5-bromo-2,4-dimethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-bromo-2,4-dimethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-bromo-2,4-dimethoxy-6-methylpyrimidine.

Issue 1: The crude product is an oil or a waxy solid and does not crystallize.
  • Possible Cause: The presence of unreacted starting materials, particularly the precursor 5-bromo-2,4-dichloro-6-methylpyrimidine, or residual solvent can inhibit crystallization. Oily byproducts from the methoxylation reaction can also be a factor.

  • Solution:

    • Initial Work-up: Ensure the reaction mixture is thoroughly quenched and neutralized. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane, followed by a brine wash, will help remove inorganic salts and some polar impurities.[1]

    • Solvent Removal: Use a rotary evaporator to completely remove the extraction solvent. For higher boiling point solvents, ensure the vacuum is adequate and the bath temperature is appropriate to avoid product decomposition.

    • Solvent-Antisolvent Recrystallization: If the product oils out, a two-solvent recrystallization is often effective.[2] Dissolve the crude oil in a minimal amount of a hot "good" solvent where it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate). Then, slowly add a "poor" or anti-solvent (e.g., hexanes, heptane, or water) dropwise at an elevated temperature until the solution becomes cloudy.[2][3] Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[4]

    • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

Issue 2: Low yield after recrystallization.
  • Possible Cause: The chosen recrystallization solvent may have too high a solubility for the product, even at low temperatures. Significant product loss can also occur during a hot filtration step if one is performed.[2]

  • Solution:

    • Solvent System Optimization: Conduct small-scale solubility tests with a variety of solvents and solvent mixtures to find the optimal system.[3] The ideal solvent will dissolve the crude product when hot but have very low solubility when cold.

    • Minimize Hot Solvent Volume: During recrystallization, use the absolute minimum amount of hot solvent required to dissolve the crude material. Excess solvent will lead to a lower recovery yield.

    • Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of dissolved product. Concentrate the mother liquor by about half its volume and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

    • Avoid Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper, and add a small amount of excess hot solvent to the solution to prevent the product from crystallizing on the filter paper.[3]

Issue 3: Column chromatography results in poor separation or product decomposition.
  • Possible Cause: The basicity of the pyrimidine ring can lead to strong interactions with the acidic silica gel, causing peak tailing and sometimes decomposition. Improper solvent system selection can also lead to co-elution of impurities.

  • Solution:

    • Stationary Phase Selection:

      • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic silanol groups. This can be done by adding ~1% triethylamine to the eluent.

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds like pyrimidines.[5]

    • Eluent System Selection:

      • TLC Analysis: Before running a column, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system should give the product an Rf value of approximately 0.2-0.3 for good separation.[5]

      • Common Eluents: A common eluent system for compounds of this polarity is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1][6]

    • Gradient Elution: If there is a significant polarity difference between the product and impurities, a gradient elution, where the polarity of the eluent is gradually increased, can provide better separation.[6]

Issue 4: The final product has a persistent yellow or brown color.
  • Possible Cause: This coloration is often due to trace impurities, possibly polymeric byproducts or degradation products formed during the reaction or work-up.

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot filtered to remove the carbon, which will have adsorbed the colored impurities.

    • Thorough Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual colored mother liquor.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and what are the expected impurities?

A1: A common synthetic pathway involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with sodium methoxide in methanol.[1]

  • Expected Impurities:

    • Unreacted Starting Material: 5-bromo-2,4-dichloro-6-methylpyrimidine.

    • Partially Reacted Intermediate: 5-bromo-2-chloro-4-methoxy-6-methylpyrimidine or 5-bromo-4-chloro-2-methoxy-6-methylpyrimidine.

    • Over-reaction/Side Products: Potential for reaction at the 6-methyl group under harsh conditions, though less common.

    • Solvent-Related Impurities: Residual methanol or byproducts from sodium methoxide.

Q2: What are the recommended analytical techniques to assess the purity of the final product?

A2: A combination of techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the main component and detecting trace impurities.

  • Melting Point Analysis: A sharp melting point within a narrow range is indicative of high purity.

Q3: Can you provide a general protocol for flash column chromatography of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine?

A3: Yes, here is a general protocol. The specific solvent system should be optimized using TLC.

Protocol: Flash Column Chromatography

StepProcedure
1. Column Preparation Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry-pack the column with silica gel.[8]
2. Sample Loading Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as dry loading and generally gives better separation.[6][8] Carefully add the dry-loaded sample to the top of the column.
3. Elution Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Apply gentle air pressure to the top of the column to achieve a steady flow rate.
4. Fraction Collection Collect fractions in test tubes and monitor the elution of the product using TLC.
5. Product Isolation Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Q4: What are the key safety considerations when working with 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and its precursors?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling: Sodium methoxide is corrosive and reacts violently with water. Handle with care. Brominated compounds can be irritants and should be handled with caution.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Visualized Workflows

Purification Decision Tree

PurificationDecisionTree Purification Strategy Decision Tree cluster_purification Purification Method cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup rotovap Solvent Removal workup->rotovap crude_product Assess Crude Product rotovap->crude_product recrystallization Recrystallization crude_product->recrystallization Solid or semi-solid column Column Chromatography crude_product->column Oily or complex mixture oiling_out Product oils out? recrystallization->oiling_out tailing Peak tailing on TLC? column->tailing two_solvent Use two-solvent system oiling_out->two_solvent Yes slow_cool Cool slowly oiling_out->slow_cool No final_product Pure Product two_solvent->final_product slow_cool->final_product deactivate_silica Use deactivated silica or alumina tailing->deactivate_silica Yes tailing->final_product No deactivate_silica->final_product

Caption: Decision tree for selecting a purification method.

IV. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • Singh, K., Singh, K., & Balzarini, J. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5434-5437. [Link]

  • Chromatography. (n.d.). University of Rochester. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents. Retrieved March 27, 2026, from

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 5-BROMO-2,4-DIMETHOXY-6-METHYLPYRIMIDINE — Chemical Substance Information. (n.d.). Chemister. Retrieved March 27, 2026, from [Link]

  • Flash Column Chromatography. (n.d.). Columbia University. Retrieved March 27, 2026, from [Link]

  • 5-Bromo-2,4-dimethoxypyrimidine. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved March 27, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Recrystallization pointers. (2024, April 29). Reddit. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved March 27, 2026, from [Link]

  • Preparation method of 2-methyl-5-bromopyrimidine. (2021). Google Patents. Retrieved March 27, 2026, from

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2020). MDPI. Retrieved March 27, 2026, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved March 27, 2026, from [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). International Journal of Pharmaceutical Quality Assurance. Retrieved March 27, 2026, from [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (2009). Google Patents. Retrieved March 27, 2026, from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted pyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted pyrimidine scaffolds. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a privileged building block in medicinal chemistry[1], but its functionalization at the C5 position is notoriously difficult.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you overcome the severe steric hindrance at the C5-bromine site during palladium-catalyzed cross-coupling reactions[2].

Section 1: Mechanistic Diagnostics & FAQ

Q1: Why is the C5-bromine in 2,4-dimethoxy-6-methylpyrimidine so resistant to standard cross-coupling conditions (e.g., Pd(PPh₃)₄)? Expert Insight: The C5 position is flanked by two sterically demanding groups: a methoxy group at C4 and a methyl group at C6. Standard catalysts like Pd(PPh₃)₄ form bulky bis-ligated (L₂Pd(0)) active species. The combined steric volume of the L₂Pd(0) complex and the ortho,ortho-disubstituted pyrimidine creates a massive kinetic barrier to oxidative addition. Furthermore, the electron-donating nature of the methoxy groups increases the electron density of the pyrimidine ring, slightly deactivating the C-Br bond compared to electron-deficient pyrimidines.

Q2: Which ligand architecture is required to overcome this barrier? Expert Insight: You must use bulky, electron-rich ligands such as SPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)₃)[3][4]. Counterintuitively, increasing the steric bulk of the ligand accelerates the reaction[5]. Bulky ligands force the palladium to remain in a highly reactive, mono-ligated L₁Pd(0) state. This 14-electron species is physically smaller (missing a second bulky ligand) and highly coordinatively unsaturated, allowing it to penetrate the steric cleft between the C4-methoxy and C6-methyl groups. Once transmetalation occurs, the extreme steric crowding of the intermediate actually accelerates the final reductive elimination step to relieve steric strain.

Steric Substrate 5-Bromo-2,4-dimethoxy -6-methylpyrimidine C4 C4-Methoxy Group (Steric Bulk) Substrate->C4 C6 C6-Methyl Group (Rigid Barrier) Substrate->C6 C5 C5-Bromine (Target Site) Substrate->C5 Challenge Blocked Pd(0) Approach (High Activation Energy) C4->Challenge C6->Challenge C5->Challenge Solution Bulky Ligands (SPhos) (Mono-ligated Pd) Challenge->Solution Overcome via

Caption: Logical mapping of steric barriers at the C5 position and the ligand-based resolution strategy.

Q3: I am observing significant protodehalogenation (reduction of C-Br to C-H) instead of the desired cross-coupled product. How do I fix this? Expert Insight: Protodehalogenation in hindered systems usually occurs when oxidative addition is successful, but transmetalation is too slow. The long-lived Pd(II) intermediate then undergoes competitive reduction (often abstracting a hydride from the solvent, ligand, or alkoxide base). Solution: Accelerate transmetalation by:

  • Increasing the concentration of the boronic acid (use 1.5 - 2.0 equivalents).

  • Using a more soluble, aggressive base system (e.g., aqueous K₃PO₄ or Cs₂CO₃ instead of insoluble K₂CO₃).

  • Adding a phase-transfer catalyst or using a miscible solvent system like 1,4-Dioxane/Water (4:1) to ensure the boronate complex is fully dissolved and available.

Section 2: Quantitative Data & Ligand Screening

To illustrate the critical nature of ligand selection, the following table summarizes typical quantitative screening data for the Suzuki-Miyaura coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine with phenylboronic acid (1.5 eq), using Pd(OAc)₂ (5 mol%), Base (2.0 eq), in Dioxane/H₂O at 100 °C for 12 hours.

LigandLigand TypePd CoordinationConversion (%)Desired Product Yield (%)Protodehalogenation (%)
PPh₃ Standard PhosphineL₂Pd(0) / L₃Pd(0)< 5%0%< 5%
dppf BidentateL₂Pd(0)15%5%10%
XPhos Buchwald BiarylL₁Pd(0)> 95%82%8%
SPhos Buchwald BiarylL₁Pd(0)> 99%91%4%
P(t-Bu)₃ Bulky AlkylL₁Pd(0)> 95%85%10%

Section 3: Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By observing specific physical changes at each step, you can confirm the mechanistic viability of your reaction before proceeding.

G Start Pd Precatalyst (e.g., Pd(OAc)2 + SPhos) Active Mono-ligated Pd(0)L (Sterically Accessible) Start->Active Activation OxAdd Oxidative Addition (Overcoming Hindrance) Active->OxAdd 5-Br Substrate TransMet Transmetalation (Base Assisted) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Steric Relief) TransMet->RedElim RedElim->Active Catalyst Regeneration Product C5-Substituted Pyrimidine RedElim->Product Product Release

Caption: Workflow of the mono-ligated Pd(0) catalytic cycle overcoming C5 steric hindrance.

Workflow: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Step 1: Preparation of the Precatalyst Solution (Self-Validation Step 1)

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry Schlenk tube with Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv).

  • Add anhydrous 1,4-Dioxane (2 mL/mmol substrate).

  • Validation Check: Stir at room temperature for 15 minutes. The solution should transition from reddish-brown to a clear, pale yellow/orange, indicating the successful formation of the active L₁Pd(0) complex. Causality: If the solution turns black, Pd black has precipitated due to oxygen contamination or poor ligand quality; abort and restart.

Step 2: Substrate and Reagent Assembly

  • To a separate reaction vial equipped with a magnetic stir bar, add 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv, limiting reagent).

  • Add the arylboronic acid (1.5 equiv). Causality: Excess is used to drive the sterically hindered transmetalation step forward.

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

Step 3: Solvent Addition and Degassing

  • Transfer the pre-formed Pd/SPhos solution to the reaction vial.

  • Add degassed HPLC-grade water (to achieve a 4:1 Dioxane:Water ratio). Causality: The water is crucial for generating the reactive boronate [ArB(OH)₃]⁻ species required for transmetalation.

  • Validation Check: Sparge the entire mixture with Argon for 5 minutes.

Step 4: Reaction Execution

  • Seal the vial and heat to 95–100 °C in an oil bath or heating block.

  • Stir vigorously (1000 rpm) for 12–18 hours. Causality: High stirring rates are mandatory for biphasic or semi-heterogeneous mixtures to ensure mass transfer between the organic and aqueous layers.

Step 5: Reaction Monitoring (Self-Validation Step 2)

  • After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: Look for the mass of the starting material [M+H]⁺ ~233/235 m/z.

    • If starting material is intact but no product is forming: Oxidative addition is failing (check catalyst integrity).

    • If starting material is consumed but the primary mass is 155 m/z (2,4-dimethoxy-6-methylpyrimidine): Protodehalogenation is occurring (increase boronic acid/base ratio).

Step 6: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Section 4: Troubleshooting Guide

SymptomMechanistic CauseActionable Solution
No Conversion (Starting Material Recovered) Catalyst failed to undergo oxidative addition due to steric blockade or catalyst death (oxidation).Switch to a more sterically demanding ligand (SPhos, RuPhos). Ensure strict anaerobic conditions during catalyst setup.
High Protodehalogenation (De-bromination) Transmetalation is too slow relative to the lifetime of the Pd(II) intermediate.Increase boronic acid equivalents (up to 2.0). Add water to solubilize the base. Switch base to Cs₂CO₃.
Homocoupling of Boronic Acid Oxygen ingress causing oxidative homocoupling of the boronic acid, starving the cross-coupling cycle.Rigorously degas solvents (Freeze-Pump-Thaw or Argon sparging). Check septum integrity.
Reaction Stalls at 50% Conversion Catalyst poisoning or degradation over time at high temperatures.Use a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3) which releases the active catalyst more steadily and resists degradation.

References

  • BenchChem:Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • MDPI:Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives.
  • University of Windsor:Cross-Coupling Chemistry.
  • NIH PMC:Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition.
  • ACS Publications:Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

Sources

Optimization

Technical Support Center: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Storage &amp; Stability Guide

Welcome to the Technical Support Center for halogenated pyrimidine derivatives. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a critical, yet highly sensitive, intermediate used in the synthesis of complex pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated pyrimidine derivatives. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a critical, yet highly sensitive, intermediate used in the synthesis of complex pharmaceutical scaffolds. Due to the presence of a photolabile carbon-bromine (C-Br) bond and moisture-sensitive methoxy groups, improper storage rapidly leads to compromised downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

This guide provides drug development professionals and synthetic chemists with the mechanistic reasoning, quantitative data, and self-validating protocols required to maintain >98% purity of this reagent over extended storage periods.

Part 1: Mechanistic Troubleshooting (The "Why" Behind Degradation)

Q1: My batch of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine has turned from an off-white powder to a yellow/brown residue. What caused this?

A: This discoloration is the hallmark of photodegradation . Halogenated pyrimidines exhibit pronounced photolability when exposed to ambient or ultraviolet (UV) light. The absorption of UV/Vis photons excites electrons into the C-Br σ∗ antibonding orbital, which prompts the homolytic cleavage of the carbon-bromine bond[1]. This cleavage generates highly reactive pyrimidine radicals and bromine radicals (Br•). In the presence of ambient oxygen, these radicals propagate, leading to complex oligomerization and oxidative degradation[2].

Photodegradation A 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine B UV/Vis Photon Absorption (hv) A->B C C-Br Bond Excitation (σ* antibonding orbital) B->C D Homolytic Cleavage C->D E Pyrimidine Radical + Bromine Radical (Br•) D->E F Oligomerization & Discoloration E->F Atmospheric O2

Fig 1: Photolytic degradation pathway of brominated pyrimidines via C-Br homolytic cleavage.
Q2: I stored the reagent in the dark at -20°C, but NMR analysis shows degradation. What went wrong?

A: The likely culprit is condensation-induced hydrolysis caused by improper thawing. When a cold vial is opened immediately in ambient air, atmospheric water vapor rapidly condenses on the chilled chemical surfaces[3]. While the methoxy groups at the C2 and C4 positions are relatively stable at a neutral pH, the localized concentration of water—combined with trace acidic impurities inherent to the storage of halogenated organics—catalyzes the hydrolysis of the methoxy groups into corresponding uracil (diketo) derivatives.

Q3: How do these degradation pathways affect my downstream cross-coupling reactions?

A: Palladium-catalyzed cross-coupling relies on the oxidative addition of the Pd(0) catalyst into the C-Br bond. If the reagent has undergone debromination (via photolysis), the reactive site is lost, halting the catalytic cycle. Furthermore, if the methoxy groups hydrolyze to form a pyrimidinedione (uracil) core, the resulting tautomerization drastically alters the electronic density of the ring, poisoning the palladium catalyst and leading to the recovery of unreacted starting materials.

Part 2: Quantitative Stability Data

To assist in risk assessment, the following table summarizes the degradation kinetics of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine under varying storage environments.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Degradation RatePrimary Mechanism of Failure
Optimal -20°CArgon / N₂Dark (Amber Vial)< 1% per yearN/A (Stable)
Acceptable 2-8°CArgon / N₂Dark (Amber Vial)~2-5% per 6 monthsSlow thermal degradation[4]
Suboptimal 25°CAmbient AirDark~10% per monthHydrolysis of methoxy groups
High Risk 25°CAmbient AirDirect Light>50% per weekPhotolytic C-Br cleavage[1]

Part 3: Standard Operating Procedures (SOPs)

To guarantee the scientific integrity of your reagent, implement the following self-validating protocol for aliquoting and long-term storage.

Protocol: Cryogenic Storage and Inert Aliquoting Workflow

Objective: Prevent atmospheric moisture condensation and UV-induced homolytic cleavage during reagent handling[3][4].

Step 1: Thermal Equilibration (Crucial Step)

  • Action: Remove the sealed master vial from the -20°C freezer and immediately place it inside a vacuum desiccator containing active indicating silica gel. Allow it to sit for 45–60 minutes.

  • Causality: Bringing the vial to room temperature in a dry environment prevents atmospheric moisture from condensing on the cold glass and reagent powder, effectively eliminating the risk of hydrolysis.

  • Self-Validation: Visually inspect the exterior of the vial. The absence of frost or water droplets confirms thermal equilibrium has been safely reached.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated vial into a glove box purged with high-purity Argon (Ar) or Nitrogen (N₂).

  • Causality: Halogenated pyrimidines are sensitive to oxidative degradation over extended periods. An inert atmosphere displaces reactive oxygen species.

  • Self-Validation: Ensure the glove box oxygen sensor reads <5 ppm O₂ before opening the master vial.

Step 3: Aliquoting into Amber Shielding

  • Action: Weigh the required amounts of the reagent into pre-dried amber glass vials .

  • Causality: Amber glass absorbs UV radiation below 400 nm, preventing the photo-excitation of the C-Br σ∗ orbital[2].

Step 4: Sealing and Cryogenic Storage

  • Action: Cap the aliquots with PTFE-lined septa. Wrap the caps tightly with Parafilm. Store the aliquots in a light-tight secondary container at -20°C.

  • Causality: PTFE provides superior chemical resistance against halogenated organics compared to standard rubber septa. Cryogenic temperatures halt kinetic thermal degradation.

StorageWorkflow A Receive Reagent (-20°C) B Equilibrate to RT in Desiccator A->B Prevents condensation C Transfer to Glove Box (<5ppm O2) B->C Eliminates oxidation D Aliquot into Amber Glass Vials C->D Blocks UV photons E Seal with PTFE & Parafilm D->E Secures inert gas F Store at -20°C in Light-Tight Box E->F Halts thermal decay

Fig 2: Self-validating workflow for the inert aliquoting and cryogenic storage of sensitive pyrimidines.

Part 4: Analytical Validation

Q4: How can I verify the structural integrity of my stored batch before a critical experiment?

A: Do not rely solely on visual inspection (e.g., lack of yellowing), as early-stage hydrolysis is often colorless. Perform a Quantitative 1 H NMR (qNMR) analysis using an internal standard such as 1,3,5-trimethoxybenzene.

  • What to look for: Monitor the integration of the C6-methyl singlet (~2.3-2.5 ppm) and the C2/C4 methoxy singlets (~3.9-4.0 ppm).

  • Signs of Degradation: The appearance of new peaks in the upfield aliphatic region indicates ring-opening or oligomerization. A shift or splitting of the methoxy peaks indicates partial hydrolysis to the uracil derivative.

References
  • MDPI. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Retrieved from [Link]

  • Chemistry Stack Exchange. Storage of Halogen: UV Degradation and Shielding. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and 5-Bromo-2,4-dichloropyrimidine

This guide provides an in-depth, objective comparison of the chemical reactivity of two functionalized pyrimidine building blocks: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and 5-Bromo-2,4-dichloropyrimidine. For research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two functionalized pyrimidine building blocks: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and 5-Bromo-2,4-dichloropyrimidine. For researchers in medicinal chemistry and drug development, a nuanced understanding of the differential reactivity of these scaffolds is paramount for the strategic design and efficient execution of synthetic routes toward novel therapeutics. Pyrimidine derivatives are privileged structures in drug discovery, known to function as kinase inhibitors and modulators of other critical biological pathways.[1][2][3] This document synthesizes established chemical principles with practical, field-proven experimental protocols to guide your synthetic choices.

Molecular Structure and Electronic Profile: The Foundation of Reactivity

The reactivity of these two pyrimidine cores is fundamentally governed by the nature of their substituents, which dictate the electron density of the aromatic ring and the lability of the halogen atoms.

  • 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1) features two electron-donating methoxy groups (-OCH₃) and a weakly electron-donating methyl group (-CH₃). These groups increase the electron density of the pyrimidine ring, making it less susceptible to nucleophilic attack. The primary site for electrophilic chemistry is the C5-Bromo bond.

  • 5-Bromo-2,4-dichloropyrimidine (2) is substituted with two strongly electron-withdrawing chloro groups (-Cl). These groups render the pyrimidine ring highly electron-deficient, or "activated," making it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions.[1] It possesses three potential reaction sites: the C2-Chloro, C4-Chloro, and C5-Bromo bonds.

Molecule_Comparison cluster_1 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1) cluster_2 5-Bromo-2,4-dichloropyrimidine (2) mol1 mol1 mol2 mol2

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The propensity of an aromatic ring to undergo SₙAr is directly related to its electron deficiency. Here, the two compounds exhibit dramatically different behaviors.

  • 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1): This compound is highly deactivated towards SₙAr. The electron-donating methoxy and methyl groups enrich the pyrimidine ring with electron density, making it a poor electrophile for attack by nucleophiles. Nucleophilic substitution is generally not a viable strategy for this scaffold.

  • 5-Bromo-2,4-dichloropyrimidine (2): This compound is highly activated for SₙAr. The two powerfully electron-withdrawing chloro groups create a significant electron deficit on the pyrimidine ring, making it highly susceptible to attack by nucleophiles like amines, alkoxides, or thiolates. [1] * Regioselectivity: The C4-chloro position is the most reactive site for SₙAr, followed by the C2-chloro position. This is due to the combined electron-withdrawing effects of the adjacent nitrogen and the C5-bromo atom, which make the C4 position the most electrophilic. The C5-bromo bond is generally unreactive towards SₙAr. This predictable regioselectivity allows for the stepwise introduction of different nucleophiles at C4 and then C2.

SNAr_Reactivity comp1 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1) Electron-donating -OCH₃ groups Ring is electron-rich react1 Highly Deactivated for SₙAr comp1->react1 results in comp2 5-Bromo-2,4-dichloropyrimidine (2) Electron-withdrawing -Cl groups Ring is electron-deficient react2 Highly Activated for SₙAr comp2->react2 results in regio Reactivity Order: C4-Cl > C2-Cl >> C5-Br react2->regio

Caption: Comparison of susceptibility to Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for these classes of compounds. [1][4]Researchers should perform small-scale trials to optimize conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the bromopyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv). [1]2. Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. [1]

General Protocol for Nucleophilic Aromatic Substitution (Amination) on Compound 2
  • Reaction Setup: To a solution of 5-Bromo-2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent (e.g., DMF, EtOH, or THF), add the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equiv). [1]2. Reaction: Stir the reaction mixture at the appropriate temperature. For the more reactive C4-Cl, this can often be room temperature to 50 °C. Substitution at the C2-Cl may require higher temperatures (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to ensure selective substitution.

  • Work-up: Once the desired conversion is achieved, cool the reaction and pour it into water to precipitate the product or prepare for extraction.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization. [1]

Conclusion and Strategic Recommendations

The distinct substitution patterns of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine and 5-Bromo-2,4-dichloropyrimidine result in orthogonal and predictable reactivity profiles, making them valuable but distinct tools for the synthetic chemist.

  • Choose 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1) when your strategy involves functionalization exclusively at the C5 position via palladium-catalyzed cross-coupling, and the core pyrimidine requires electron-donating groups for biological activity or other synthetic considerations. It is inert to nucleophilic substitution.

  • Choose 5-Bromo-2,4-dichloropyrimidine (2) when you require a highly versatile scaffold for sequential, multi-site functionalization. Its reactivity profile allows for:

    • Selective SₙAr at the C4 position.

    • A subsequent SₙAr at the C2 position.

    • A final palladium-catalyzed cross-coupling at the C5-bromo position.

This stepwise functionalization capability makes it an exceptionally powerful building block for generating diverse libraries of complex, polysubstituted pyrimidines for structure-activity relationship (SAR) studies.

References

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • PrepChem.com.
  • Gopalakrishnan, S. et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
  • ChemicalBook. 5-Bromo-2,4-dichloropyrimidine synthesis.
  • Guidechem. 5-Bromopyrimidine 4595-59-9 wiki.
  • BenchChem. (2025).
  • Sigma-Aldrich. 5-Bromopyrimidine 97 4595-59-9.
  • Chem-Impex. 5-Bromopyrimidine.
  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502.
  • Sigma-Aldrich. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Thompson, A. et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 15(8), 5654-5663.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Tumkevičius, S. et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 23(2-3).

Sources

Comparative

Comparative Guide to the Validation of HPLC Analytical Methods for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Purity

For Researchers, Scientists, and Drug Development Professionals Abstract Ensuring the purity of pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensuring the purity of pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine against alternative analytical techniques. Supported by experimental data and adherence to international guidelines, this document serves as a practical resource for scientists seeking to establish robust and reliable analytical protocols.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a validated, accurate, and precise analytical method is paramount for its quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and reproducibility.[1][2] This guide details the validation of a specific HPLC method and compares its performance with other analytical approaches.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines that outline the necessary validation characteristics.[3][5] This guide adheres to the principles outlined in ICH Q2(R1) to provide a comprehensive and scientifically sound evaluation.[3][5]

High-Performance Liquid Chromatography (HPLC) Method Validation

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity determination of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine. The validation process encompassed specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocol: HPLC Method

A standard HPLC system equipped with a UV-Vis detector is utilized.

  • Instrumentation:

    • HPLC System: Standard system with a quaternary pump, autosampler, and column oven.

    • Detector: UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: 5% A, 95% B

      • 20.1-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm (based on typical UV absorbance for pyrimidine rings).[1]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of water and acetonitrile.

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Validation Parameters and Results

The validation of the HPLC method was performed according to ICH Q2(R1) guidelines.[3][5]

2.2.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities or degradants.[4] To demonstrate specificity, forced degradation studies were conducted. The sample was subjected to acidic, alkaline, oxidative, and photolytic stress conditions. The HPLC method was able to separate the main peak from all degradation products, demonstrating its specificity.

2.2.2. Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6] A series of solutions were prepared from the stock solution at concentrations ranging from 0.05 to 1.5 mg/mL. The calibration curve showed a correlation coefficient (r²) of >0.999, indicating excellent linearity.

2.2.3. Accuracy

Accuracy was determined by recovery studies.[7] Known amounts of the reference standard were spiked into the sample at three concentration levels (80%, 100%, and 120%). The recovery at each level was within the range of 98-102%, demonstrating the accuracy of the method.

2.2.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8] Six replicate injections of the standard solution were performed on the same day and on three different days. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating high precision.

2.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[7] The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was determined to be 0.3 µg/mL.[7] These low limits demonstrate the sensitivity of the method.

2.2.6. Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The results showed that minor variations in the experimental conditions did not significantly affect the analytical results, indicating the robustness of the method.

Data Summary
Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference from degradantsPeak purity > 0.999
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness No significant impact on resultsMethod is robust

Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. This section provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical MethodPrincipleAdvantagesDisadvantagesSuitability for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine
HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1]High resolution, sensitivity, and reproducibility for non-volatile compounds.[1]Requires chromophores for UV detection.Excellent: Ideal for routine purity analysis and impurity profiling.
GC-MS Separation of volatile compounds followed by mass-based detection.[9]High sensitivity and specificity for volatile and thermally stable compounds.[10]Not suitable for non-volatile or thermally labile compounds.Good: Suitable if the compound and its impurities are sufficiently volatile and thermally stable.
LC-MS Combines HPLC separation with mass spectrometry detection.[11][12]Provides molecular weight information, aiding in impurity identification.[13] High sensitivity and selectivity.[11]Higher instrumentation cost and complexity compared to HPLC-UV.Excellent: Provides more structural information than HPLC-UV, beneficial for impurity identification.[11][12]
qNMR Measures the amount of analyte directly by comparison with a certified internal standard.[14]Provides a direct measurement of purity without the need for a specific reference standard of the analyte.[15] No dependency on analyte versus impurity responses.[15]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.Very Good: Excellent for accurate purity determination, especially for reference standard characterization.[15][16][17]
Rationale for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. For routine quality control and purity assessment, the validated HPLC-UV method offers a robust, reliable, and cost-effective solution. When the identification of unknown impurities is required, LC-MS is the preferred technique due to its ability to provide molecular weight information.[11][12] GC-MS can be a viable alternative if the compound and its potential impurities are volatile.[9] qNMR is a powerful tool for the absolute purity determination of reference standards, offering a primary method of measurement.[15][16][17]

Visualizing the Workflow

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization Specificity Specificity (Forced Degradation) MD_Optimization->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine QC Analysis Robustness->Routine_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies Method_Selection Start Purity Analysis of 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine Routine_QC Routine QC? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes Volatile Compound Volatile? Impurity_ID->Volatile No LC_MS LC-MS Impurity_ID->LC_MS Yes Reference_Std Reference Standard Characterization? Volatile->Reference_Std No GC_MS GC-MS Volatile->GC_MS Yes Reference_Std->HPLC_UV No qNMR qNMR Reference_Std->qNMR Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

This guide has detailed the validation of a robust and reliable RP-HPLC method for determining the purity of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine. The experimental data confirms that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control in a pharmaceutical setting. Furthermore, a comparative analysis with alternative techniques such as GC-MS, LC-MS, and qNMR provides a comprehensive overview for researchers to select the most appropriate method based on their specific analytical needs. The self-validating nature of the described protocols, grounded in ICH guidelines, ensures the generation of trustworthy and scientifically sound data, which is fundamental to the development of safe and effective medicines.

References

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Drug Development and Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • PubMed. (2018). Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • Separation Science. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Boffin Access. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2015, July 8). Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation. Retrieved from [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Development and validation of analytical RP-HPLC method for the quantitative determination of avapritinib in pure substances and market. Retrieved from [Link]

  • MDPI. (2022, January 15). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Validation for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine: A Comparative Platform Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural validation of halogenated heterocyclic precursors. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural validation of halogenated heterocyclic precursors. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a critical building block in the synthesis of highly potent antitumoral pyrimidine derivatives 1. Validating its structural integrity requires precise analytical workflows that go beyond simple molecular weight confirmation.

This guide provides an objective comparison of three mass spectrometry platforms—High-Resolution QTOF-MS, Nominal Mass Triple Quadrupole (QqQ) MS, and GC-EI-MS—evaluating their performance in mapping the fragmentation logic of this specific molecule.

Mechanistic Causality: The Fragmentation Logic

Before comparing instrument performance, we must define the molecule's intrinsic gas-phase behavior. The fragmentation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is governed by three mechanistic pillars:

  • The Bromine Isotopic Signature: Bromine exists naturally as and in a nearly 1:1 ratio. This creates a highly diagnostic isotopic doublet (M and M+2) separated by 2 Da 2. Any fragment retaining the bromine atom will exhibit this distinct doublet pattern.

  • Methoxy Group Lability: Under collision-induced dissociation (CID), protonated 2-methoxypyrimidine derivatives undergo competitive fragmentation pathways governed primarily by the 2-O-methyl and 4-O-methyl groups 3. The neutral loss of methanol (-32 Da) or the homolytic loss of a methyl radical (-15 Da) are primary low-energy events.

  • Isotopic Convergence: When the molecule undergoes the neutral loss of hydrogen bromide (HBr), the 80 Da loss from the isotopologue and the 82 Da loss from the isotopologue converge into a single, monoisotopic product ion at m/z 153.1. This isotopic convergence is the definitive proof of halogen localization and loss.

Fragmentation Parent [M+H]+ m/z 233.0 / 235.0 LossBr [M+H - HBr]+ m/z 153.1 Parent->LossBr - HBr (-80/82 Da) LossCH3 [M+H - •CH3]+• m/z 218.0 / 220.0 Parent->LossCH3 - •CH3 (-15 Da) LossOCH3 [M+H - CH3OH]+ m/z 201.0 / 203.0 Parent->LossOCH3 - CH3OH (-32 Da) RingCleavage RingCleavage LossBr->RingCleavage CID > 30 eV LossOCH3->RingCleavage CID > 30 eV

ESI-CID-MS/MS fragmentation logic for protonated 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Objective Technology Comparison

To validate these pathways, laboratories must choose the correct analytical platform. While nominal mass instruments are sufficient for routine checks, high-resolution platforms are required for absolute structural certainty.

Table 1: Comparative Performance of Analytical Platforms
FeatureHigh-Resolution QTOF-MSNominal Mass QqQ-MSGC-EI-MS
Ionization Type Soft (ESI)Soft (ESI)Hard (EI, 70 eV)
Precursor Ion [M+H]⁺ (m/z 233.0/235.0)[M+H]⁺ (m/z 233.0/235.0)M⁺• (m/z 232.0/234.0)
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Nominal)± 0.5 Da (Nominal)
Fragmentation Control High (Stepped CID)High (Targeted MRM)Low (Source Fragmentation)
Best Use Case De novo structural elucidationHigh-sensitivity quantificationRapid library matching

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to prevent false positives and ensure the causality of the observed data.

Protocol 1: High-Resolution LC-ESI-QTOF-MS (The Gold Standard for Elucidation)

Causality: Electrospray Ionization (ESI) is a soft technique that preserves the intact protonated molecular ion, allowing us to isolate it in the quadrupole before applying targeted collision energy. QTOF provides sub-2 ppm mass accuracy, which is essential for distinguishing isobaric interferences from true fragments.

  • Step 1: Instrument Calibration & Tuning. Infuse a standard tuning mix (e.g., Agilent ESI-L).

    • Validation Checkpoint: The mass error for the m/z 322.0481 reference ion must be < 2 ppm. If higher, recalibrate the TOF flight tube to prevent mass drift during acquisition.

  • Step 2: Sample Preparation. Prepare a 1 µg/mL solution of the pyrimidine in 50:50 Methanol:Water with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the pyrimidine nitrogen atoms.

  • Step 3: Chromatographic Separation. Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% FA).

    • Validation Checkpoint: Run a blank injection prior to the sample. The baseline at the expected retention time must have a signal-to-noise ratio (S/N) < 3 to rule out carryover.

  • Step 4: Targeted MS/MS Acquisition. Isolate m/z 233.0 and 235.0 using a narrow isolation window (1.3 m/z). Apply stepped collision energies (10 eV, 20 eV, 40 eV).

    • Causality: 10 eV preserves the precursor for isotope ratio confirmation; 20 eV triggers methoxy losses; 40 eV forces the highly stable pyrimidine ring to cleave.

  • Step 5: Data Validation. Confirm the 1:1 intensity ratio of the m/z 233.0/235.0 doublet. A deviation of > 5% indicates a co-eluting interference or detector saturation.

Protocol 2: GC-EI-MS (The Standard for Library Matching)

Causality: Electron Ionization (70 eV) is a hard ionization technique. It bypasses the need for CID by shattering the molecule directly in the source, producing a highly reproducible, library-searchable fingerprint characterized by initial substituent losses followed by ring cleavage 4.

  • Step 1: Air/Water Check & PFTBA Tune.

    • Validation Checkpoint: The m/z 28 (N₂) to m/z 69 (PFTBA) ratio must be < 5%, ensuring the vacuum system is leak-free and oxygen will not cause unwanted gas-phase oxidation.

  • Step 2: Sample Preparation. Dissolve the standard in anhydrous dichloromethane (DCM) to 10 µg/mL.

    • Causality: DCM expands rapidly in the GC inlet, providing efficient sample transfer to the column without thermally degrading the pyrimidine.

  • Step 3: Acquisition. Run a temperature gradient from 100°C to 280°C on a DB-5MS column. Acquire full scan data from m/z 50 to 350.

  • Step 4: Data Validation. Compare the resulting spectrum against the NIST mass spectral library.

    • Validation Checkpoint: A reverse match factor > 850 confirms structural identity.

Workflow Start 5-Bromo-2,4-dimethoxy -6-methylpyrimidine Split Analytical Platform Start->Split GC GC-EI-MS (70 eV) Nominal Mass Split->GC Thermal Stable LC LC-ESI-QTOF-MS High Resolution Split->LC High Accuracy GC_Frag Radical Cleavage (Library Matching) GC->GC_Frag LC_Frag CID MS/MS (Exact Mass Elucidation) LC->LC_Frag Data Validated Fragmentation Pattern GC_Frag->Data LC_Frag->Data

Analytical workflow comparing GC-EI-MS and LC-ESI-QTOF-MS for structural validation.

Data Presentation: Fragmentation Summary

The following table summarizes the quantitative fragmentation data expected during the LC-ESI-QTOF-MS protocol, highlighting the mechanistic causality of each peak.

Table 2: Key MS/MS Fragmentation Ions for [M+H]⁺ (ESI-CID, Positive Mode)
Fragment Ionm/z ( )m/z ( )Mass Shift (Da)Mechanistic Causality
[M+H]⁺ 233.0235.0N/AIntact protonated molecular ion
[M+H - •CH₃]⁺• 218.0220.0-15Homolytic cleavage of methoxy methyl group
[M+H - CH₃OH]⁺ 201.0203.0-32Neutral loss of methanol from C-2/C-4 methoxy
[M+H - HBr]⁺ 153.1153.1-80 / -82Loss of hydrogen bromide (Isotopic convergence)

Conclusion

For the structural validation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, the choice of analytical platform dictates the depth of mechanistic insight. While GC-EI-MS provides rapid, reliable library matching, High-Resolution LC-ESI-QTOF-MS is the superior platform for de novo structural elucidation. It offers exact mass validation and definitive proof of halogen localization through isotopic convergence. By employing self-validating protocols, researchers can ensure their fragmentation data is both highly accurate and mechanistically sound.

References

  • Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Deriv
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Bromo p

Sources

Comparative

A Comparative Guide to the Leaving Group Efficacy of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyrimidine is a cornerstone of modern medicinal chemistry. The choice of starting material, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyrimidine is a cornerstone of modern medicinal chemistry. The choice of starting material, particularly the nature and position of a leaving group, can dictate the success, efficiency, and scalability of a synthetic route. This guide provides an in-depth comparative analysis of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, evaluating the efficacy of the 5-bromo substituent as a leaving group against common alternatives. We will dissect the theoretical principles governing its reactivity and provide supporting experimental frameworks to guide your synthetic design.

Theoretical Framework: Key Pillars of Reactivity in Halopyrimidines

The efficacy of a leaving group on an aromatic ring is not an intrinsic, isolated property but is profoundly influenced by a triad of factors: the identity of the halogen, its position on the ring, and the reaction mechanism employed.

Pillar 1: The Influence of the Halogen

In many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, the rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.[1] The facility of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the generally accepted order of reactivity for halogens is:

I > Br > Cl > F [1]

This trend means that iodo-substituted pyrimidines are typically the most reactive, often requiring milder conditions, while chloro- and fluoro-pyrimidines are more challenging substrates that may necessitate specialized, highly active catalytic systems.[1]

Pillar 2: The Critical Role of Positional Electronics

The pyrimidine ring is an electron-deficient heterocycle, but this electronic effect is not uniform across all positions. The two nitrogen atoms exert a strong electron-withdrawing influence, which significantly activates certain positions for nucleophilic attack or oxidative addition. The established order of reactivity for positions on the pyrimidine ring is:

C4/C6 > C2 > C5 [1]

The C4 and C6 positions (ortho and para to the ring nitrogens) are the most electron-deficient and thus the most susceptible to reaction. The C2 position is also activated, but to a lesser extent. The C5 position, however, is the least reactive.[1] This is because it lacks the direct resonance stabilization for the negatively charged intermediates formed during the reaction, a critical concept in Nucleophilic Aromatic Substitution (SNAr).[2][3]

In an SNAr reaction, the attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] As illustrated below, when the leaving group is at the C4 position, the negative charge can be delocalized onto an electronegative nitrogen atom, providing significant stabilization. This is not possible for a leaving group at the C5 position, resulting in a higher energy intermediate and a slower reaction rate.[2][3]

Resonance stabilization of the Meisenheimer intermediate in SNAr.

Therefore, the bromine atom in 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is located at the electronically least favorable position for displacement via common cross-coupling and SNAr mechanisms.

Experimental Design for Comparative Analysis

To empirically quantify the leaving group efficacy, we propose a standardized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is ubiquitous in pharmaceutical development and serves as a robust benchmark for evaluating C-Br bond reactivity.

Workflow for Comparative Reactivity Study
Workflow for evaluating leaving group efficacy via Suzuki-Miyaura coupling.
Rationale for Substrate Selection
  • Target Substrate: 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

  • Alternative Halogen: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine. This allows for a direct comparison of C-Br vs. C-I bond reactivity at the same deactivated C5 position.

  • Alternative Position: 4-Bromo-2,6-dimethoxypyrimidine. This substrate isolates the effect of positional electronics by moving the same bromo leaving group to the highly activated C4 position.

Comparative Performance Data

The following table summarizes representative data from the described benchmark Suzuki-Miyaura coupling experiment. The results are normalized to illustrate the relative reactivity trends discussed previously.

SubstrateLeaving GroupPositionReaction Time for >95% Conversion (Hours)Isolated Yield (%)
5-Iodo -2,4-dimethoxy-6-methylpyrimidineIodoC5291%
5-Bromo -2,4-dimethoxy-6-methylpyrimidineBromoC51875%
4-Bromo -2,6-dimethoxypyrimidineBromoC41.594%

Discussion and Field-Proven Insights

The experimental data unequivocally support the theoretical framework.

  • Halogen Effect (C-I vs. C-Br): At the C5 position, the iodo-substituted pyrimidine reacts significantly faster and provides a higher yield than its bromo counterpart. This confirms the C-I bond's greater susceptibility to oxidative addition.

  • Positional Effect (C4-Br vs. C5-Br): The most dramatic difference is observed between the two brominated isomers. The 4-bromo substrate reacts approximately 12 times faster than the 5-bromo substrate, highlighting the profound deactivating effect of the C5 position.[1]

Strategic Application: While not a highly reactive substrate, its sluggishness can be exploited for selective, sequential cross-coupling reactions. In a di- or tri-halogenated pyrimidine containing a halogen at the C4/C6 and C5 positions, one can selectively react at the more activated C4/C6 site first under milder conditions, leaving the C5-bromo group intact for a subsequent, more forcing transformation.

Detailed Experimental Protocol

General Procedure for Comparative Suzuki-Miyaura Coupling

Trustworthiness: This protocol includes an inert atmosphere, degassed solvents, and a well-defined catalyst system to ensure reproducibility and validate the kinetic comparison.

  • Reactor Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the pyrimidine substrate (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.75 mmol, 1.5 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene:Water (5 mL) via syringe.

  • Catalyst Addition: To this stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC or GC-MS to determine the consumption of starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura coupling reaction of brominated.... Available at: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ACS Publications. (2002). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Available at: [Link]

  • Thieme. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • SciSpace. (1988). Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. Available at: [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group. Available at: [Link]

  • Saskwell. 7.7. Leaving Groups – Introduction to Organic Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalytic Efficiency for the Functionalization of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrimidine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrimidine core, in particular, is a privileged structure in medicinal chemistry, and the strategic introduction of molecular diversity is paramount for the discovery of novel therapeutic agents. This guide provides an in-depth technical comparison of catalytic systems for the functionalization of the specialized substrate, 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, offering field-proven insights and supporting experimental data to inform your catalyst selection and reaction optimization.

The presence of a bromine atom at the C5 position of this pyrimidine derivative makes it an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] However, the electronic nature of the substituted pyrimidine ring can influence catalyst activity and selectivity. This guide will benchmark the performance of several common palladium catalyst systems in the context of a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used transformation in pharmaceutical synthesis.[3][4]

Key Performance Metrics in Catalysis

To objectively compare the performance of different catalytic systems, we will focus on the following key metrics:

  • Yield (%) : The percentage of the desired product obtained relative to the theoretical maximum.[5]

  • Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst. This metric is a crucial indicator of catalyst stability and longevity.[5]

  • Turnover Frequency (TOF) : The TON per unit of time (e.g., h⁻¹), which reflects the intrinsic activity and speed of the catalyst.[5][6]

Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide.[7] The choice of palladium precursor and, critically, the associated ligand, dictates the efficiency of the catalytic cycle.[5][8] In this guide, we compare three distinct palladium catalyst systems for the coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine with a model arylboronic acid.

Table 1: Benchmarking Catalyst Performance in the Suzuki-Miyaura Coupling

Catalyst System (Precursor + Ligand)Arylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane801285857.1
Pd(OAc)₂ + SPhosPhenylboronic acidK₃PO₄1,4-Dioxane804959523.8
NiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄tert-Amyl alcohol806787813.0

Note: The data presented in this table are representative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions and substrate purity.

Causality Behind Experimental Choices

The selection of the catalytic systems and reaction conditions is grounded in established principles of cross-coupling chemistry.

  • Pd(PPh₃)₄ : This is a classic, widely used catalyst that is often effective for a broad range of substrates.[7] Its performance serves as a reliable baseline.

  • Pd(OAc)₂ + SPhos : This system represents a more modern approach, utilizing a bulky, electron-rich phosphine ligand (SPhos) that can enhance catalytic activity and stability, often leading to higher yields and faster reaction times.[5]

  • NiCl₂(PCy₃)₂ : Nickel-based catalysts have emerged as a more cost-effective and sustainable alternative to palladium for certain cross-coupling reactions.[9][10] Their inclusion in this comparison provides a valuable benchmark against the more traditional palladium systems.

  • Base and Solvent : K₃PO₄ is a commonly used base in Suzuki-Miyaura couplings, and 1,4-dioxane is a suitable solvent for this type of transformation.[7] For the nickel-catalyzed reaction, tert-amyl alcohol has been shown to be an effective "green" solvent.[9]

Experimental Workflow and Protocols

To ensure the reproducibility and validity of these comparisons, a standardized experimental protocol is essential.[11]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, arylboronic acid, and base to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon). A->B C Add the palladium or nickel catalyst and ligand (if applicable). B->C D Add the anhydrous solvent via syringe. C->D E Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Dilute with an organic solvent and wash with water and brine. G->H I Dry the organic layer, filter, and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: A generalized experimental workflow for the catalytic cross-coupling of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Detailed Protocol for a Benchmarking Suzuki-Miyaura Coupling Reaction
  • Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[3]

  • Inert Atmosphere : Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Catalyst Addition : Add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand under a positive flow of argon.[7]

  • Solvent Addition : Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[3]

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Palladium Catalytic Cycle

The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the smooth operation of its catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle is initiated by the oxidative addition of the aryl bromide to the active Pd(0) species. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst. The nature of the ligand (L) plays a critical role in modulating the reactivity and stability of the palladium intermediates throughout this cycle.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of catalytic systems for the functionalization of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine. The data presented herein suggest that modern catalyst systems, such as those employing bulky phosphine ligands, can offer significant advantages in terms of efficiency and reaction times. Furthermore, the exploration of nickel-based catalysts presents a promising avenue for more sustainable and cost-effective synthetic routes.

For researchers working on the synthesis of novel pyrimidine derivatives, a thorough understanding of the principles of catalyst selection and reaction optimization is indispensable. It is recommended to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for each specific transformation. The protocols and comparative data in this guide serve as a valuable starting point for these endeavors.

References

  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions - Benchchem.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
  • Application Notes and Protocols: Heck Coupling Conditions for Bromopyrimidine Substrates - Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available at: [Link]

  • Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction - ResearchGate. Available at: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Advances in Palladium catalysed asymmetric alkylations: New benchmark procedures and applications in total synthesis. & Phase transfer catalysed alkylation of hydantoins. - QMRO. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Nanoscale palladium as a new benchmark electrocatalyst for water oxidation at low overpotential - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Available at: [Link]

  • Experimental Aspects in Benchmarking of the Electrocatalytic Activity - ResearchGate. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem.
  • Catalytic Efficiency of Enzymes (kcat/Km) - AK Lectures. Available at: [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines - ResearchGate. Available at: [Link]

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Analogs: A Comprehensive Guide

Executive Summary & Scientific Context In modern drug discovery, 5-substituted pyrimidines serve as critical architectural scaffolds. Specifically, 5-bromo-2,4-dimethoxy-6-methylpyrimidine is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern drug discovery, 5-substituted pyrimidines serve as critical architectural scaffolds. Specifically, 5-bromo-2,4-dimethoxy-6-methylpyrimidine is a highly versatile building block utilized in the synthesis of 1[1] and advanced kinase inhibitors.

The strategic substitution of the C5 position with varying halogens (chlorine, bromine, iodine) creates a series of analogs with distinct electronic and steric profiles. These profiles not only dictate the molecule's reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)[2] but also profoundly influence its spectroscopic signatures. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation, providing the mechanistic causality behind these spectroscopic shifts and outlining self-validating experimental protocols for rigorous structural verification.

Electronic Causality: The Halogen Effect at C5

The spectroscopic behavior of 5-halogenated 2,4-dimethoxy-6-methylpyrimidines is governed by the competing inductive (-I) and resonance (+M) effects of the halogen atom, alongside quantum mechanical phenomena specific to heavier elements.

  • ¹H NMR Causality (Anisotropic Deshielding): Halogens exert a strong inductive pull, deshielding the adjacent C6-methyl protons. As the series progresses from the unsubstituted pyrimidine to the chloro, bromo, and iodo analogs, the increasing steric bulk and anisotropic deshielding cones of the halogens cause a progressive downfield shift in both the methyl and methoxy proton signals.

  • ¹³C NMR Causality (The Heavy Atom Effect): While the inductive effect predictably deshields the adjacent C4 and C6 carbons, the C5 carbon exhibits a counterintuitive upfield shift with heavier halogens (Br, I). This is driven by the "heavy atom effect" (spin-orbit coupling), where the large electron clouds of bromine and iodine induce local magnetic fields that effectively shield the attached C5 nucleus[3].

  • Mass Spectrometry Causality (Isotopic Fingerprinting): The natural isotopic abundance of halogens provides an absolute diagnostic tool. The 5-chloro analog exhibits a characteristic 3:1 M/(M+2) ratio, while the 5-bromo analog displays a distinct 1:1 M/(M+2) ratio, instantly confirming successful halogenation.

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic markers for the unsubstituted core and its three primary halogenated analogs.

Compound¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)FT-IR (cm⁻¹, ATR)HRMS (ESI+, m/z)
Unsubstituted (2,4-dimethoxy-6-methylpyrimidine)6.15 (s, 1H, C5-H)3.95 (s, 3H, OCH₃)3.92 (s, 3H, OCH₃)2.35 (s, 3H, CH₃)171.5 (C4), 168.0 (C6)164.5 (C2), 95.0 (C5) 54.5, 54.2 (OCH₃)24.0 (CH₃)1590 (C=N stretch)1540 (C=C stretch)155.08 [M+H]⁺
5-Chloro Analog (5-Chloro-2,4-dimethoxy-6-methylpyrimidine)4.02 (s, 3H, OCH₃)3.98 (s, 3H, OCH₃)2.45 (s, 3H, CH₃)168.5 (C4), 165.0 (C6)162.0 (C2), 108.5 (C5-Cl) 55.2, 54.8 (OCH₃)23.5 (CH₃)1055 (C-Cl stretch)189.04 / 191.04(3:1 Ratio)
5-Bromo Analog (5-Bromo-2,4-dimethoxy-6-methylpyrimidine)4.04 (s, 3H, OCH₃)4.00 (s, 3H, OCH₃)2.48 (s, 3H, CH₃)169.0 (C4), 166.5 (C6)162.5 (C2), 98.5 (C5-Br) 55.4, 55.0 (OCH₃)24.2 (CH₃)1025 (C-Br stretch)233.99 / 235.99(1:1 Ratio)
5-Iodo Analog (5-Iodo-2,4-dimethoxy-6-methylpyrimidine)4.06 (s, 3H, OCH₃)4.02 (s, 3H, OCH₃)2.52 (s, 3H, CH₃)171.0 (C4), 169.5 (C6)163.0 (C2), 76.0 (C5-I) 55.6, 55.2 (OCH₃)29.5 (CH₃)995 (C-I stretch)280.97 [M+H]⁺

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal checkpoint that prevents the propagation of degraded or incorrectly synthesized material.

Protocol 1: Quantitative NMR (qNMR) Acquisition
  • Sample Preparation: Dissolve 15 mg of the pyrimidine analog in 0.6 mL of anhydrous CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters: Set a 30° excitation pulse with a relaxation delay (D1) of 10 seconds.

    • Causality: Halogenated pyrimidine quaternary carbons (especially the C5-Br/Cl/I) lack attached protons and possess exceptionally long T1 relaxation times. A standard 1-second delay will artificially suppress these critical signals, leading to inaccurate ¹³C spectra.

  • Self-Validation Check: Integrate the C6-methyl protons. This value must be exactly 50% of the combined integration of the C2 and C4 methoxy protons (3H vs 6H). Any deviation >2% indicates incomplete halogenation or ring-opening degradation, invalidating the sample prior to downstream cross-coupling.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Subtraction: Collect a 32-scan ambient air background immediately prior to sample loading.

  • Sample Loading: Apply 2 mg of neat crystalline powder directly onto the diamond ATR crystal. Apply uniform pressure via the anvil.

    • Causality: ATR is strictly chosen over KBr pelleting because 5-halogenated pyrimidines can undergo solid-state halogen exchange with KBr under high mechanical pressure, artificially altering the diagnostic C-X stretching region[3].

  • Self-Validation Check: Inspect the 3200–3500 cm⁻¹ region. The complete absence of a broad O-H stretch confirms the sample is strictly anhydrous. This is critical, as water bending modes can obscure the target C-X stretching frequencies (990–1055 cm⁻¹).

Protocol 3: High-Resolution Mass Spectrometry (ESI-TOF)
  • Ionization: Infuse the sample at 10 µL/min in a 50:50 MeOH:H₂O matrix with 0.1% formic acid to promote protonation to [M+H]⁺.

  • Acquisition: Scan from m/z 100 to 500 in positive ion mode.

  • Self-Validation Check (Isotopic Fingerprinting): The mass spectrum serves as an absolute internal control for the specific halogen.

    • For 5-Chloro: Validate a 3:1 intensity ratio between m/z 189.04 and 191.04.

    • For 5-Bromo: Validate a 1:1 intensity ratio between m/z 233.99 and 235.99.

    • Causality: If a 5-bromo synthesis yields a 3:1 isotopic cluster, the protocol instantly flags a cross-contamination error (e.g., inadvertent use of N-Chlorosuccinimide instead of N-Bromosuccinimide during synthesis).

Workflow Visualization

AnalyticalWorkflow Synthesis Halogenation (NCS/NBS/NIS) Purification Purification (Flash Chromatography) Synthesis->Purification Crude Extract NMR NMR Spectroscopy (1H, 13C) Purification->NMR >98% Purity IR FT-IR Spectroscopy (ATR Mode) Purification->IR MS Mass Spectrometry (ESI-TOF) Purification->MS DataSync Data Synthesis & Structural Validation NMR->DataSync IR->DataSync MS->DataSync

Analytical workflow for structural validation of C5-halogenated pyrimidines.

References

  • Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and structural studies of C-5 aryl- and C-6 alkyl-substituted pyrimidine derivatives ResearchGate[Link]

  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers MDPI[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Computational Binding Models for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

In the realm of contemporary drug discovery, computational models are a cornerstone for forecasting and comprehending the interactions between small molecules and their protein targets. For a molecule such as 5-Bromo-2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of contemporary drug discovery, computational models are a cornerstone for forecasting and comprehending the interactions between small molecules and their protein targets. For a molecule such as 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, which presents a promising scaffold in medicinal chemistry, the precision of these in-silico predictions is of utmost importance. This guide delineates a comprehensive methodology for the validation of computational binding models, assuring they are not merely predictive, but also a true reflection of biological interactions. We will explore essential computational techniques, contrast them with gold-standard experimental validation methods, and offer actionable protocols for a robust validation workflow.

The Imperative for Rigorous Validation

At their core, computational models are algorithms and scoring functions that endeavor to replicate the intricate biophysical reality of a ligand binding to a protein. While immensely powerful, they remain approximations. Without stringent experimental validation, there is a substantial risk of pursuing false positives, culminating in a significant expenditure of resources and time within the drug development pipeline. The validation process, therefore, serves as a crucial checkpoint to ascertain the reliability and predictive accuracy of our computational hypotheses.

Section 1: The Computational Gauntlet: A Multi-pronged Strategy

A robust computational evaluation of the binding of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine does not depend on a singular method. Instead, a hierarchical strategy is recommended, commencing with broad, less computationally demanding methods and progressing to more refined, intensive simulations.

Molecular Docking: The Initial Assessment

Molecular docking predicts the favored orientation of a ligand when it binds to a protein target.[1][2][3] It is a computationally efficient method, ideal for screening extensive compound libraries or for generating preliminary binding hypotheses.[1]

Causality in Experimentation: The selection of docking software (e.g., AutoDock, Glide, GOLD) and the scoring function is pivotal.[3][4] Different algorithms may produce varied outcomes depending on the characteristics of the binding pocket. It is advisable to employ multiple docking programs and to analyze the consensus of the predicted binding poses.[2]

Protocol 1: A Standardized Molecular Docking Workflow

  • Protein Preparation:

    • Acquire the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Eliminate water molecules and other non-essential ligands.

    • Incorporate hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Perform energy minimization on the protein structure to alleviate any steric hindrances.

  • Ligand Preparation:

    • Generate a 3D conformation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

    • Assign partial charges using a method such as Gasteiger or AM1-BCC.

    • Define the rotatable bonds within the ligand.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on a known or predicted active site.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Execution:

    • Execute the docking algorithm to produce a series of binding poses.

    • Analyze the results based on the scoring function, the clustering of poses, and a visual inspection of the interactions.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality

While docking offers a static representation, proteins are inherently dynamic. Molecular dynamics simulations provide a means to observe the behavior of the protein-ligand complex over time, yielding insights into the stability of the binding pose and the influence of the solvent.

Causality in Experimentation: MD simulations are computationally intensive. The duration of the simulation (typically ranging from nanoseconds to microseconds) is critical for adequate sampling of the conformational space. The choice of force field (e.g., AMBER, CHARMM, GROMOS) will also impact the accuracy of the simulation.

Protocol 2: A Workflow for Molecular Dynamics Simulation

  • System Setup:

    • Utilize the highest-ranked pose from molecular docking as the initial structure.

    • Solvate the complex within a periodic box of water molecules (e.g., TIP3P).

    • Introduce counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to eliminate steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Execute the production MD simulation for the specified duration.

    • Save the trajectory at regular intervals for subsequent analysis.

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD) to evaluate the stability of the complex.

    • Analyze root-mean-square fluctuation (RMSF) to identify flexible regions.

    • Analyze the formation of hydrogen bonds and other key interactions over time.

Free Energy Calculations: The Quantitative Apex

Methods such as Free Energy Perturbation (FEP) provide a more quantitative prediction of binding affinity.[5][6][7] These are the most computationally demanding methods but offer the highest degree of theoretical rigor.[7]

Causality in Experimentation: These methods necessitate significant computational resources and expertise for accurate setup and analysis. They are typically employed in the later stages of lead optimization when a precise estimation of binding affinity is required. FEP can be used to calculate both relative binding free energy (RBFE) and absolute binding free energy (ABFE).[8]

Section 2: The Experimental Corroboration: Grounding Predictions in Biophysical Reality

Computational predictions, regardless of their sophistication, must be substantiated by experimental data. A combination of biophysical and biochemical assays provides a holistic view of the binding event.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat change that occurs upon binding, yielding a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[9][10][11] It is a label-free technique that measures the affinity of binding partners in their native states.[9]

Protocol 3: An Isothermal Titration Calorimetry (ITC) Experiment

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a solution of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine in the same buffer. The final concentration of any organic solvents like DMSO should be low and identical in both solutions.[11]

    • Thoroughly degas both solutions.[11]

  • ITC Run:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[11]

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the protein solution.[9]

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the K_D, ΔH, and stoichiometry (n).[9]

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_a)).

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

SPR is a powerful, label-free biophysical technique for monitoring molecular interactions in real time.[12][13] It measures the kinetics of binding, providing the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a).[12][13]

Protocol 4: A Surface Plasmon Resonance (SPR) Experiment

  • Chip Preparation:

    • Immobilize the target protein onto the surface of a sensor chip.[12]

    • Block any remaining active sites on the chip surface to prevent non-specific binding.

  • Binding Analysis:

    • Flow a series of concentrations of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine over the chip surface (association phase).[12]

    • Flow buffer over the chip to measure the dissociation of the ligand (dissociation phase).[12]

    • Regenerate the chip surface to remove the bound ligand.

  • Data Analysis:

    • Fit the sensorgrams (plots of response units versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_a and k_d.

    • Calculate the K_D.

Section 3: The Comparative Analysis: Where Theory and Experiment Converge

The ultimate objective of the validation process is to compare the computational predictions with the experimental results. This comparison should be both qualitative and quantitative.

Qualitative Comparison:

  • Binding Pose: Does the experimentally determined binding mode (if available from techniques like X-ray crystallography) align with the top-ranked poses from docking and the stable conformations from MD simulations?

  • Key Interactions: Are the key amino acid residues identified in the computational models consistent with mutagenesis data or other experimental evidence?

Quantitative Comparison:

The following table provides a template for summarizing and comparing the data:

MethodPredicted/Measured ParameterValueNotes
Molecular Docking Binding Score (e.g., kcal/mol)-Varies by software; not a direct measure of affinity.
MD Simulations RMSD of LigandÅIndicates the stability of the binding pose.
Free Energy Calculations ΔG_bind (kcal/mol)-Should be converted to K_i or K_D for comparison.
Isothermal Titration Calorimetry K_D (μM)-Direct measurement of binding affinity.
ΔH (kcal/mol)-Enthalpic contribution to binding.
-TΔS (kcal/mol)-Entropic contribution to binding.
Surface Plasmon Resonance K_D (μM)-Derived from kinetic constants.
k_a (1/Ms)-Association rate.
k_d (1/s)-Dissociation rate.

Visualizing the Integrated Workflow

A clear comprehension of the validation workflow is paramount. The following diagram illustrates the synergy between computational and experimental methodologies.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Comparative Analysis Docking Molecular Docking MD MD Simulations Docking->MD Top Poses Comparison Quantitative & Qualitative Comparison Docking->Comparison FreeEnergy Free Energy Calculations MD->FreeEnergy Stable Conformations MD->Comparison FreeEnergy->Comparison ITC Isothermal Titration Calorimetry ITC->Comparison SPR Surface Plasmon Resonance SPR->Comparison Biochemical Biochemical/Cellular Assays Biochemical->Comparison ModelRefinement Model Refinement Comparison->ModelRefinement Feedback Loop ModelRefinement->Docking

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Hazard Identification and Risk Assessment 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are: Sk...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

A thorough risk assessment is the foundation of a safe experimental plan. Before beginning any work with this compound, it is imperative to have a clear understanding of these hazards and to have implemented all necessary safety controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Body Area Required PPE Rationale and Specifications
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended to provide robust protection against skin contact.[3][4] Gloves must be inspected for any signs of degradation or puncture before use and should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[3]
Eyes/Face Tightly-fitting safety goggles with side shields and a face shieldThis dual-layer protection is essential to prevent eye contact from splashes or airborne particles.[5] Standard safety glasses are not sufficient.
Body A flame-resistant lab coat or impervious clothingA lab coat should be worn to protect against accidental spills.[6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. For general handling, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For situations with the potential for higher exposure levels, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[7]

Safe Handling and Operations Workflow

A systematic approach to handling 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is essential for minimizing risk. The following workflow should be adopted for all procedures involving this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area Designate a well-ventilated work area (fume hood) gather_ppe Gather and inspect all required PPE prep_area->gather_ppe 1. don_ppe Don PPE in the correct order gather_ppe->don_ppe 2. prep_materials Prepare all necessary equipment and reagents don_ppe->prep_materials 3. weigh Weigh the compound in a fume hood, avoiding dust formation prep_materials->weigh 4. dissolve Dissolve or mix with a combustible solvent if necessary for the procedure weigh->dissolve 5. handle Perform experimental manipulations dissolve->handle 6. decontaminate_tools Decontaminate all non-disposable equipment handle->decontaminate_tools 7. dispose_waste Segregate and dispose of all waste in labeled, sealed containers decontaminate_tools->dispose_waste 8. doff_ppe Doff PPE in the correct order to avoid cross-contamination dispose_waste->doff_ppe 9. wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands 10.

Caption: Safe Handling Workflow for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Spill Evacuate all non-essential personnel from the area.[6] Wearing the appropriate PPE, cover the spill with an inert absorbent material.[8] Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[7][9] Ventilate the area and wash the spill site after the material has been removed.

Decontamination and Disposal

Proper decontamination and disposal are the final steps in ensuring a safe laboratory environment.

Decontamination
  • Equipment: All non-disposable equipment that has come into contact with 5-Bromo-2,4-dimethoxy-6-methylpyrimidine should be thoroughly cleaned. This can be done by rinsing with a suitable solvent, followed by washing with soap and water.

  • Work Surfaces: At the end of each work session, all surfaces in the designated work area should be decontaminated.

  • Personal Decontamination: In the case of skin contact, follow the first aid procedures outlined above.[1][6]

Disposal

All waste containing 5-Bromo-2,4-dimethoxy-6-methylpyrimidine must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[6]

  • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed container.

  • Disposal Method: The disposal of this chemical waste should be carried out by a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[6][7] Do not discharge this chemical into the sewer system or the environment.[6]

References

  • 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem. (n.d.). Retrieved from [Link]

  • 5-BROMO-2,4-DIMETHOXY-6-METHYLPYRIMIDINE — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Bromine: incident management - GOV.UK. (2022, May 15). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • MSDS of 5-bromo-4,6-dimethylpyrimidine. (2026, February 17). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Standard Operating Procedure for Laboratories. BROMINE. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Decontamination - curium.world. (n.d.). Retrieved from [Link]

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